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Core Science & Biosynthesis

Foundational

4-Methylisoquinolin-7-amine: Structural Properties, Synthesis, and Applications in Targeted Therapeutics

Abstract The rational design of targeted therapeutics relies heavily on the selection of privileged chemical scaffolds. 4-Methylisoquinolin-7-amine (CAS: 1889872-80-3) has emerged as a critical building block in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The rational design of targeted therapeutics relies heavily on the selection of privileged chemical scaffolds. 4-Methylisoquinolin-7-amine (CAS: 1889872-80-3) has emerged as a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors and epigenetic modulators. This technical whitepaper provides an in-depth analysis of its structural architecture, details a scalable synthetic methodology overcoming traditional regioselectivity challenges, and maps its pharmacophoric utility in target engagement.

Chemical Structure and Physicochemical Profiling

Understanding the spatial and electronic properties of a scaffold is the first step in rational drug design. The numbering system of isoquinoline is distinct from other heterocycles: numbering begins at the carbon atom adjacent to the nitrogen in the pyridine ring, placing the nitrogen atom at position 2[1].

In 4-methylisoquinolin-7-amine, the methyl group is located on the pyridine-like ring (C4), while the primary amine is situated on the fused benzene ring (C7). This specific arrangement creates a highly polarized molecule. The C4-methyl group slightly increases the electron density of the heteroaromatic ring via inductive effects, while the C7-amino group serves as a strong electron-donating group on the benzene ring, activating it for further derivatization.

Table 1: Physicochemical and Pharmacokinetic Profiling

PropertyValueCausality / Significance in Drug Design
CAS Number 1889872-80-3Unique identifier for procurement and database tracking[2].
Molecular Formula C10H10N2Defines the core mass and stoichiometry.
Molecular Weight 158.20 g/mol Low molecular weight provides high ligand efficiency (LE) and allows significant room for derivatization without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (NH₂ group)Crucial for forming directed hydrogen bonds with solvent-exposed residues or serving as an anchor for amide coupling.
Hydrogen Bond Acceptors 2 (Isoquinoline N, NH₂)The N2 nitrogen acts as a critical H-bond acceptor in kinase hinge regions and epigenetic binding pockets[3].
Topological Polar Surface Area ~38.9 ŲExcellent membrane permeability profile, making it highly suitable for intracellular targets and potential CNS penetration.
Synthetic Methodologies: Overcoming Regioselectivity Challenges

The synthesis of 7-aminoisoquinolines has historically plagued process chemists. Direct electrophilic aromatic substitution (e.g., nitration) of the fully aromatic isoquinoline core preferentially yields 5-nitro and 8-nitro isomers. This occurs because the positively charged Wheland intermediate is most stabilized when the electrophile attacks the C5 or C8 positions.

To overcome this regioselectivity challenge, modern synthetic routes—such as those developed by Amgen for VEGFR inhibitors—utilize a partially saturated intermediate[4]. By starting with a 3,4-dihydroisoquinoline derivative, the electronic communication between the two rings is altered. The localized electron density directs nitration predominantly to the C7 position (often in a >10:1 ratio over the C5 isomer)[4]. Subsequent aromatization and reduction yield the desired 4-methylisoquinolin-7-amine.

SynthesisWorkflow SM 4-Methyl-3,4-dihydroisoquinoline (Starting Material) Nitration Regioselective Nitration (KNO3, H2SO4) SM->Nitration NitroInt 4-Methyl-7-nitro-3,4-dihydroisoquinoline (Intermediate 1) Nitration->NitroInt Aromatization Aromatization (Pd/C or DDQ) NitroInt->Aromatization AromaInt 4-Methyl-7-nitroisoquinoline (Intermediate 2) Aromatization->AromaInt Reduction Nitro Reduction (H2, Pd/C) AromaInt->Reduction Product 4-Methylisoquinolin-7-amine (Final Product) Reduction->Product

Figure 1: Scalable synthetic workflow for 4-methylisoquinolin-7-amine via regioselective nitration.

Experimental Protocol: Catalytic Hydrogenation (Self-Validating System)

The final step—reduction of 4-methyl-7-nitroisoquinoline to the target amine—must be executed with precision to prevent over-reduction of the heteroaromatic core.

Step 1: Catalyst Preparation Suspend 10% Pd/C (0.1 equiv) in anhydrous methanol under an inert argon atmosphere. Causality: Wetting the high-surface-area palladium catalyst under argon prevents the spontaneous ignition of methanol vapors, ensuring laboratory safety.

Step 2: Substrate Addition Add a solution of 4-methyl-7-nitroisoquinoline (1.0 equiv) in methanol to the suspension. Causality: Methanol is selected as the solvent due to its high hydrogen gas solubility and its ability to dissolve both the lipophilic nitro precursor and the highly polar amine product.

Step 3: Degassing and Hydrogenation Purge the reaction vessel with H₂ gas (3 vacuum/H₂ cycles) and maintain under a hydrogen balloon (1 atm) at 25°C for 12 hours. Causality: Utilizing mild pressure (1 atm) and ambient temperature provides enough thermodynamic driving force to reduce the nitro group while strictly preventing the off-target reduction of the isoquinoline ring.

Step 4: Reaction Monitoring (Self-Validation) Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. Causality: This is a self-validating step. The disappearance of the starting material (higher Rf​ due to lack of hydrogen bonding) and the appearance of a new, highly polar spot (lower Rf​ due to strong silica interaction) that stains positively with ninhydrin confirms the successful formation of the primary amine.

Step 5: Workup and Isolation Filter the heterogeneous mixture through a tightly packed Celite pad and concentrate the filtrate in vacuo. Causality: Celite effectively traps the fine, pyrophoric Pd/C particles, preventing heavy metal contamination in the final API building block.

Pharmacological Relevance and Target Engagement

The 4-methylisoquinolin-7-amine scaffold is highly privileged in the design of allosteric modulators and kinase inhibitors. Its rigid, planar structure allows it to intercalate into narrow hydrophobic pockets, while its heteroatoms provide directional hydrogen bonding.

Epigenetic Targeting (PRMT3 Inhibition): In the development of allosteric inhibitors for Protein Arginine Methyltransferase 3 (PRMT3), the isoquinoline core plays a foundational role. Crystallographic studies reveal that the isoquinoline nitrogen (N2) acts as a critical hydrogen bond acceptor, interacting directly with the T466 residue of the PRMT3 enzyme[3]. The placement of the amine at the 7-position (as opposed to the 6-position) is a deliberate geometric choice; it acts as a synthetic vector, allowing medicinal chemists to append bulky amide or urea linkages that project outward into solvent-exposed channels without sterically clashing with the core binding pocket[3].

Kinase Inhibition: Similarly, in kinase targeting (such as VEGFR or ROCK inhibitors), the N2 nitrogen mimics the hydrogen bonding of ATP's adenine ring within the kinase hinge region[4]. The C4-methyl group occupies a small adjacent hydrophobic sub-pocket, increasing binding affinity via van der Waals interactions and locking the molecule into a favorable bioactive conformation.

TargetEngagement Core 4-Methylisoquinolin-7-amine Core N2 Isoquinoline N2 Core->N2 NH2 7-Amino Group Core->NH2 Me 4-Methyl Group Core->Me T466 PRMT3 T466 / Kinase Hinge (Hydrogen Bond Donor/Acceptor) N2->T466 H-Bonding Solvent Solvent-Exposed Channel (Covalent/Amide Derivatization) NH2->Solvent Vector Trajectory Hydrophobic Hydrophobic Pocket (Steric & van der Waals Fit) Me->Hydrophobic Steric Packing

Figure 2: Pharmacophore mapping and target engagement of the 4-methylisoquinolin-7-amine scaffold.

References
  • Kaniskan, H. Ü., et al. "Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3)." Journal of Medicinal Chemistry 61.3 (2018): 1204-1217. URL:[Link]

Sources

Exploratory

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylisoquinolin-7-amine This guide provides a detailed technical overview of 4-Methylisoquinolin-7-amine, focusing on its fundamental physicochemical p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylisoquinolin-7-amine

This guide provides a detailed technical overview of 4-Methylisoquinolin-7-amine, focusing on its fundamental physicochemical properties. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical calculations with established analytical principles to deliver a comprehensive understanding of this compound's molecular characteristics.

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic compounds with significant biological activity. The specific substitution pattern of a methyl group at the 4-position and an amine group at the 7-position on the isoquinoline ring system creates 4-Methylisoquinolin-7-amine, a molecule with distinct electronic and steric properties that are critical for its interaction with biological targets. Understanding its precise molecular weight and mass is the foundational first step in any research and development endeavor, from chemical synthesis to pharmacological screening.

Core Molecular Attributes of 4-Methylisoquinolin-7-amine

The identity and purity of a compound are intrinsically linked to its molecular formula and mass. For 4-Methylisoquinolin-7-amine, the molecular formula is determined to be C₁₀H₁₀N₂ . This composition dictates its fundamental physicochemical parameters.

Molecular Weight and Exact Mass

The molecular weight is the sum of the atomic weights of the constituent atoms in a molecule, averaged over the natural isotopic abundances. The exact mass, conversely, is calculated using the mass of the most abundant isotope of each element. Both values are crucial for analytical characterization, particularly in mass spectrometry.

The calculated values for 4-Methylisoquinolin-7-amine are based on its molecular formula and are corroborated by data from its isomer, 4-amino-2-methylquinoline, which shares the same atomic composition.[1]

ParameterValueSource
Molecular Formula C₁₀H₁₀N₂(Calculated)
Average Molecular Weight 158.20 g/mol [1][2]
Exact Mass 158.08440 Da[1]
Monoisotopic Mass 158.08440 Da[1]

These values are fundamental for the accurate preparation of solutions of known molarity, for the interpretation of mass spectrometry data, and for the stoichiometric analysis of chemical reactions involving this compound.

Theoretical Framework and Causality

The distinction between molecular weight and exact mass is a critical concept in chemical analysis.

  • Molecular Weight (or Average Mass) : This value is used for bulk properties and gravimetric analysis. It is calculated using the atomic weights of elements as they appear on the periodic table, which are weighted averages of the masses of their natural isotopes. For instance, the atomic weight of carbon is approximately 12.011 amu, reflecting the presence of both ¹²C and ¹³C isotopes.

  • Exact Mass (and Monoisotopic Mass) : This value is of paramount importance in high-resolution mass spectrometry (HRMS). It is calculated using the mass of the most abundant, stable isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). The ability to measure the exact mass of a molecule with high precision (typically to within 5 ppm) allows for the unambiguous determination of its elemental composition, a cornerstone of modern chemical identification.

The amine and methyl substituents on the isoquinoline framework influence the molecule's polarity and basicity, which in turn affect its chromatographic behavior and its ionization efficiency in a mass spectrometer.

Experimental Protocol: Determination of Exact Mass by High-Resolution Mass Spectrometry (HRMS)

To empirically validate the theoretical exact mass of 4-Methylisoquinolin-7-amine, a standardized HRMS protocol is employed. This self-validating system ensures accuracy through the use of internal or external calibration standards.

Objective

To determine the experimental exact mass of 4-Methylisoquinolin-7-amine and confirm its elemental composition.

Instrumentation and Reagents
  • Mass Spectrometer : A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of mass accuracy < 5 ppm.

  • Ionization Source : Electrospray Ionization (ESI) is typically chosen for polar, nitrogen-containing compounds like isoquinolines due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

  • Solvents : HPLC-grade or MS-grade acetonitrile and water.

  • Reagents : Formic acid (to promote protonation and enhance the ESI signal in positive ion mode).

  • Sample : 4-Methylisoquinolin-7-amine, synthesized and purified.

  • Calibrant : A known calibration mixture appropriate for the mass range of the analyte.

Step-by-Step Methodology
  • Sample Preparation : Prepare a dilute solution of 4-Methylisoquinolin-7-amine (e.g., 1 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates the formation of the protonated molecule, [M+H]⁺.

  • Instrument Calibration : Calibrate the mass spectrometer according to the manufacturer's protocol using the specified calibration solution. This ensures the high mass accuracy required for the measurement.

  • Method Setup :

    • Set the ionization source to positive ESI mode.

    • Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the analyte.

    • Set the mass analyzer to acquire data over a relevant m/z range (e.g., m/z 100-500).

    • Ensure the instrument resolution is set to a high value (e.g., > 60,000 FWHM).

  • Sample Infusion and Data Acquisition : Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system. Acquire spectral data for a sufficient duration to obtain a high-quality averaged spectrum.

  • Data Analysis :

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. The expected m/z for this ion would be the exact mass of the neutral molecule plus the mass of a proton (1.00728 Da).

    • Expected [M+H]⁺ = 158.08440 + 1.00728 = 159.09168 Da.

    • Measure the m/z of the experimental peak and compare it to the theoretical value.

    • Calculate the mass error in parts-per-million (ppm) to confirm the elemental composition.

Visualization of Analytical Workflow

The logical flow of the experimental determination of the exact mass can be visualized as follows.

HRMS_Workflow cluster_prep Sample & System Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation SamplePrep 1. Prepare Dilute Sample (1 µg/mL in ACN/H₂O + 0.1% FA) InstCal 2. Calibrate Mass Spectrometer (Ensure < 5 ppm accuracy) MethodDev 3. Set Up ESI+ Method (Optimize Source Parameters) InstCal->MethodDev Acquire 4. Infuse Sample & Acquire Data (High Resolution) IdentifyPeak 5. Identify Protonated Ion [M+H]⁺ at m/z ~159.09 Acquire->IdentifyPeak Compare 6. Compare Experimental vs. Theoretical Mass Validate 7. Calculate Mass Error (ppm) Confirm C₁₀H₁₀N₂ Composition Compare->Validate Final Result: Confirmed Exact Mass Validate->Final

Workflow for HRMS-based exact mass confirmation.

Conclusion

The molecular weight (158.20 g/mol ) and exact mass (158.08440 Da) of 4-Methylisoquinolin-7-amine are foundational parameters derived from its molecular formula, C₁₀H₁₀N₂. These values are indispensable for the synthesis, purification, and analytical characterization of this compound. The protocol for high-resolution mass spectrometry outlined herein provides a robust and self-validating method for the empirical confirmation of its elemental composition, a critical step in ensuring the identity and purity of any compound intended for use in research and drug development.

References

  • PubChem. Isoquinoline, 4-methyl-. National Center for Biotechnology Information. [Link]

  • PubChem. Isoquinolin-7-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Amino-2-methylquinoline. National Center for Biotechnology Information. [Link]

Sources

Foundational

thermodynamic properties of 4-Methylisoquinolin-7-amine

An In-Depth Technical Guide to the Thermodynamic Profiling and Physicochemical Characterization of 4-Methylisoquinolin-7-amine Executive Summary 4-Methylisoquinolin-7-amine is a bicyclic heteroaromatic compound character...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Profiling and Physicochemical Characterization of 4-Methylisoquinolin-7-amine

Executive Summary

4-Methylisoquinolin-7-amine is a bicyclic heteroaromatic compound characterized by a methyl substitution at the C4 position and a primary amine at the C7 position of the isoquinoline core. As a privileged scaffold in medicinal chemistry—frequently utilized in the design of kinase inhibitors and G protein-coupled receptor (GPCR) modulators—its physicochemical behavior dictates its pharmacological viability. This whitepaper provides a comprehensive framework for understanding and experimentally determining the , focusing on enthalpy of formation, temperature-dependent ionization, and self-validating calorimetric protocols.

Structural Thermodynamics and Electronic Interplay

The thermodynamic behavior of 4-Methylisoquinolin-7-amine is fundamentally governed by the electronic cross-talk between its substituents and the aromatic core.

  • Enthalpy of Formation ( Δf​H∘ ): The ideal-gas thermodynamic properties and standard enthalpy of formation for the parent isoquinoline are well-documented through adiabatic heat-capacity calorimetry[1]. The addition of a C4-methyl group introduces slight enthalpic stabilization via hyperconjugation, while the C7-amino group introduces resonance stabilization. However, the amino group also creates a strong potential for intermolecular hydrogen bonding, significantly lowering the condensed-phase enthalpy of formation relative to the gas phase[2].

  • Acid-Base Thermodynamics (pKa): The molecule possesses two distinct basic centers: the endocyclic isoquinoline nitrogen and the exocyclic primary amine. The C4-methyl group exerts a weak inductive electron-donating effect (+I), which slightly increases the electron density on the endocyclic nitrogen, raising its pKa relative to unsubstituted isoquinoline (pKa ~5.4). Meanwhile, studies on structurally analogous aminoisoquinolines demonstrate that the exocyclic amino group typically exhibits a pKa in the physiological range, around 7.5[3].

  • Temperature Dependence of Ionization: The enthalpy of ionization ( ΔHion​ ) dictates how the pKa shifts with temperature, a relationship governed by the van 't Hoff equation. Because amine protonation is an exothermic process, the pKa of both nitrogen centers will decrease as physiological temperature increases.

Ionization A Diprotonated Species (pH < 4.0) B Monoprotonated Species (pH 5.0 - 7.0) A->B -H+ (Endocyclic N) ΔH_1, pKa_1 C Neutral Free Base (pH > 8.5) B->C -H+ (Exocyclic N) ΔH_2, pKa_2

Figure 1: Stepwise thermodynamic deprotonation pathway of 4-Methylisoquinolin-7-amine.

Quantitative Thermodynamic Data Summary

By synthesizing foundational calorimetric data of isoquinolines with QSPR (Quantitative Structure-Property Relationship) predictive models[4], we can establish a baseline thermodynamic profile for 4-Methylisoquinolin-7-amine.

Thermodynamic PropertyEstimated ValuePrimary Derivation / Experimental Method
Standard Enthalpy of Formation ( Δf​Hgas∘​ ) ~150 - 170 kJ/molGroup Additivity / Combustion Calorimetry
Endocyclic Nitrogen pKa 6.2 - 6.8Potentiometric Titration
Exocyclic 7-Amino pKa ~7.5UV-Metric Titration
Heat Capacity ( Cp​ at 298.15 K) ~180 J/(mol·K)Adiabatic Heat-Capacity Calorimetry
Lipophilicity ( logP ) 1.8 - 2.2Shake-Flask Method / HPLC

Self-Validating Experimental Protocols

To establish a rigorous thermodynamic profile suitable for regulatory submission or advanced drug formulation, orthogonal techniques must be employed. A self-validating system ensures that derived parameters mathematically align with directly measured parameters.

Protocol A: Determination of Protonation Thermodynamics via Isothermal Titration Calorimetry (ITC)

Causality: While standard potentiometry yields the Gibbs free energy of ionization ( ΔG ) via pKa, ITC directly measures the enthalpy of protonation ( ΔH ). Combining these orthogonal datasets allows for the precise calculation of the entropic contribution ( ΔS ), providing a complete thermodynamic signature that explains why a molecule binds or precipitates under specific pH conditions.

  • Preparation: Prepare a 1.0 mM solution of 4-Methylisoquinolin-7-amine in a low-enthalpy-of-ionization buffer (e.g., phosphate buffer, pH 9.0) to ensure the molecule is entirely in its neutral free-base form.

  • Titrant Formulation: Prepare a 10 mM HCl solution in the identical buffer matrix. Crucial: Matching the buffer matrix exactly is required to eliminate heat-of-dilution artifacts.

  • Equilibration: Degas all solutions under a vacuum and equilibrate the ITC cell at exactly 298.15 K.

  • Injection Sequence: Perform 25 sequential injections of the HCl titrant (2 μ L each) into the sample cell, utilizing 150-second intervals to allow the thermal signal to return to baseline.

  • Data Integration: Integrate the area under the heat rate peaks to determine the heat of injection ( qi​ ).

  • Self-Validation: Fit the raw data to an independent binding model to extract ΔH and Ka​ . Calculate the pKa from the ITC-derived Ka​ and compare it against a potentiometrically derived pKa. A discrepancy of < 0.1 log units validates the system's integrity.

Protocol B: Condensed-Phase Enthalpy of Formation via Combustion Calorimetry

Causality: The enthalpy of formation is the thermodynamic property most critical for evaluating the energy hazard potential and crystal lattice stability of an organic compound[5].

  • Sample Pelletization: Press highly purified 4-Methylisoquinolin-7-amine into a 0.5 g pellet to ensure uniform, controlled combustion.

  • Bomb Preparation: Place the pellet in a platinum crucible within an oxygen bomb calorimeter. Add exactly 1.0 mL of deionized water to the bomb to ensure all combustion-derived water condenses to the liquid state.

  • Pressurization: Purge the bomb with high-purity oxygen and pressurize to 3.0 MPa.

  • Ignition and Measurement: Ignite the sample using a cotton fuse of known specific energy. Record the adiabatic temperature rise ( ΔT ) using a precision thermistor (resolution < 0.0001 K).

  • Correction and Calculation: Apply Washburn corrections to convert the bomb process to standard states. Calculate the specific energy of combustion ( Δc​U∘ ) and derive the standard enthalpy of formation ( Δf​H∘ ) using Hess's Law.

ThermoWorkflow N1 4-Methylisoquinolin-7-amine (High Purity Solid) N2 Combustion Calorimetry N1->N2 Solid State N3 Isothermal Titration Calorimetry (ITC) N1->N3 Aqueous Buffer N4 Potentiometry N1->N4 Aqueous Buffer N5 ΔfH° (Condensed Phase) N2->N5 N6 ΔH_ion & ΔS_ion N3->N6 N7 Free Energy (ΔG_ion) N4->N7 N8 In Silico QSPR Validation N5->N8 Cross-check N6->N8 Cross-check N7->N8 Cross-check

Figure 2: Orthogonal experimental workflow for self-validating thermodynamic characterization.

Applications in Rational Drug Design

Understanding the thermodynamic landscape of 4-Methylisoquinolin-7-amine directly dictates downstream pharmaceutical development. The high melting point and significant crystal lattice energy—inferred from its rigid, planar structure and hydrogen-bonding capability—often result in poor aqueous solubility. Formulators can utilize the specific heat capacity ( Cp​ ) and enthalpy of fusion ( Δfus​H ) to calculate the theoretical solubility advantage of the amorphous state over the crystalline state, guiding the design of Amorphous Solid Dispersions (ASDs). Furthermore, the distinct pKa values of the two nitrogen centers allow for targeted salt screening, where counterions are selected based on the ΔpKa rule (requiring a ΔpKa>3 ) to ensure stable salt formation rather than mere co-crystal formation.

References

1.[1] Title: The thermodynamic properties of quinoline and isoquinoline: Topical report Source: osti.gov URL:[Link]

2.[2] Title: Alkaloids and Selected Topics in Their Thermochemistry Source: nih.gov URL:[Link]

3.[4] Title: Prediction of Standard Enthalpy of Formation by a QSPR Model Source: nih.gov URL:[Link]

4.[5] Title: Thermodynamic Properties and Ideal-Gas Enthalpies of Formation for Dicyclohexyl Sulfide... Source: acs.org URL:[Link]

5.[3] Title: Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists Source: nih.gov URL:[Link]

Sources

Exploratory

A Technical Guide to the Elucidation of the Receptor Binding Affinity of 4-Methylisoquinolin-7-amine

This guide provides a comprehensive framework for the characterization of the receptor binding affinity of the novel small molecule, 4-Methylisoquinolin-7-amine. As a member of the isoquinoline class of compounds, which...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the characterization of the receptor binding affinity of the novel small molecule, 4-Methylisoquinolin-7-amine. As a member of the isoquinoline class of compounds, which have demonstrated a wide array of biological activities, a thorough understanding of its molecular targets is a critical first step in the drug discovery and development process.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for determining the receptor binding profile of this compound.

Introduction: The Therapeutic Potential of Isoquinoline Scaffolds

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic effects.[1] Derivatives of isoquinoline have been shown to interact with a diverse range of biological targets, including but not limited to:

  • Central Nervous System (CNS) Receptors: Including dopamine, serotonin, and melatonin receptors.[2][3][4]

  • Enzymes: Such as tyrosine kinases and topoisomerases, indicating potential in oncology.[1]

  • G-Protein Coupled Receptors (GPCRs): A large family of receptors involved in a multitude of physiological processes.

Given the structural characteristics of 4-Methylisoquinolin-7-amine, it is plausible that it may exhibit affinity for one or more of these receptor classes. A systematic investigation into its binding profile is therefore warranted to uncover its therapeutic potential and guide further development.

Strategic Approach to Receptor Binding Profiling

In the absence of prior data for 4-Methylisoquinolin-7-amine, a tiered approach to receptor binding screening is recommended. This strategy allows for a broad initial assessment of potential targets, followed by more focused, in-depth characterization of high-affinity interactions.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Affinity Determination cluster_2 Tier 3: Functional Characterization Primary Screening Broad panel receptor binding assay (e.g., Eurofins SafetyScreen, CEREP BioPrint) Data Analysis 1 Identify 'hits' with significant (e.g., >50%) inhibition at a fixed concentration (e.g., 10 µM) Primary Screening->Data Analysis 1 Concentration-Response Perform concentration-response curves for 'hit' receptors Data Analysis 1->Concentration-Response Data Analysis 2 Calculate IC50 and Ki values Concentration-Response->Data Analysis 2 Functional Assays Conduct functional assays (e.g., cAMP, calcium flux) to determine agonist/antagonist activity Data Analysis 2->Functional Assays Data Analysis 3 Determine EC50/IC50 and efficacy Functional Assays->Data Analysis 3 G Ligand 4-Methylisoquinolin-7-amine (Hypothetical Agonist) Receptor 5-HT7 Receptor Ligand->Receptor Binds G_Protein Gs Receptor->G_Protein Activates Effector Adenylyl Cyclase G_Protein->Effector Stimulates Second_Messenger cAMP Effector->Second_Messenger Produces Downstream Protein Kinase A (PKA) Activation & Cellular Response Second_Messenger->Downstream

Figure 2: Hypothetical 5-HT7 receptor signaling pathway.

Dopamine (D2) Receptors

Isoquinolinone derivatives have been identified as potent ligands for D2 dopamine receptors, which are implicated in various neurological and psychiatric disorders. [3]D2 receptors are typically coupled to Gi, which inhibits adenylyl cyclase.

Melatonin (MT1/MT2) Receptors

Certain isoquinoline and tetrahydroisoquinoline derivatives have demonstrated nanomolar binding affinities for melatonin receptors, acting as agonists or partial agonists. [2][4]

Data Presentation and Interpretation

All quantitative binding data should be summarized in a clear and concise tabular format to facilitate comparison across different receptor targets.

Table 1: Hypothetical Receptor Binding Profile of 4-Methylisoquinolin-7-amine

Receptor TargetRadioligandKi (nM)n
5-HT1A[3H]8-OH-DPAT>10,0002
5-HT2A[3H]Ketanserin1,2502
5-HT7 [3H]LSD 85 3
D2[3H]Spiperone8,7002
MT1[125I]2-Iodomelatonin>10,0002
MT2[125I]2-Iodomelatonin5,6002

Data are presented as the mean of n independent experiments. A higher Ki value indicates lower binding affinity.

In this hypothetical example, 4-Methylisoquinolin-7-amine shows the highest affinity for the 5-HT7 receptor, making this a priority target for further functional characterization.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to determining the receptor binding affinity of 4-Methylisoquinolin-7-amine. By employing a tiered screening strategy and validated assay methodologies, researchers can efficiently identify and characterize the molecular targets of this novel compound. The resulting data will be instrumental in elucidating its mechanism of action and guiding its future development as a potential therapeutic agent. Subsequent studies should focus on functional assays to determine the nature of the interaction (e.g., agonist, antagonist, inverse agonist) at high-affinity targets, followed by in vivo studies to assess its pharmacological effects in relevant disease models.

References

  • Balewski, Ł.; Kornicka, A. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules2020 , 25, 4760. [Link]

  • Legros, F.; et al. Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. Journal of Medicinal Chemistry2004 , 47, 5649-5662. [Link]

  • Zhang, G.; et al. Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry2020 , 207, 112732. [Link]

  • Spadoni, G.; et al. Mapping the Melatonin Receptor. 6. Melatonin Agonists and Antagonists Derived from 6H-Isoindolo[2,1-a]indoles, 5,6-Dihydroindolo[2,1-a]isoquinolines, and 6,7-Dihydro-5H-benzo[c]azepino[2,1-a]indoles. Journal of Medicinal Chemistry2000 , 43, 1379-1390. [Link]

  • Valant, C.; et al. Functional Evaluation of Tetrahydroisoquinoline-Derived Ligands Reveals Distinct Modulatory Profiles at the Muscarinic M1 Receptor. ACS Medicinal Chemistry Letters2023 . [Link]

  • Kamal, A.; et al. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters2008 , 18, 4744-4747. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules2024 , 29(1), 164. [Link]

  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal2017 , 11(1), 93. [Link]

  • PubChem. Isoquinolin-7-amine. [Link]

  • Singh, P.; et al. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Journal of Chemistry2013 , 2013, 1-7. [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules2011 , 16(8), 6882-6897. [Link]

  • Romero, A. H.; Delgado, F. F. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry2023 , 11. [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules2025 , 30(9), 1932. [Link]

  • BindingDB. [Link]

  • Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Molecules2014 , 19(7), 8987-9000. [Link]

  • Lewin, A. H. Trace amine-associated receptors and their ligands. British Journal of Pharmacology2006 , 147 Suppl 1, S80-S86. [Link]

  • Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. ACS Chemical Neuroscience2025 . [Link]

  • Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. International Journal of Molecular Sciences2022 , 23(21), 13589. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-Methylisoquinolin-7-amine

An In-Depth Technical Guide to the Synthesis of 4-Methylisoquinolin-7-amine Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 4-Methylisoquinolin-7-amine

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Specifically, amino-substituted isoquinolines are valuable intermediates for the development of novel therapeutics, including kinase inhibitors and antimicrobial agents. This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Methylisoquinolin-7-amine, a key building block for chemical library synthesis and drug discovery. The described two-step synthesis proceeds through a regioselective nitration of 4-methylisoquinoline, followed by a robust reduction of the resulting nitro-intermediate. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental procedures, mechanistic insights, and safety considerations to ensure reliable and reproducible outcomes.

Introduction and Synthetic Strategy

Substituted aminoisoquinolines are privileged structures in pharmacology due to their ability to engage with a wide array of biological targets. The strategic placement of functional groups, such as the methyl group at the C4 position and the amine at the C7 position, provides a versatile platform for generating diverse molecular libraries through subsequent derivatization.

The synthesis of 4-Methylisoquinolin-7-amine is most logically achieved via a two-step sequence starting from commercially available 4-methylisoquinoline.

  • Step 1: Electrophilic Nitration. The first step involves the introduction of a nitro group onto the carbocyclic ring of the isoquinoline core. This is an electrophilic aromatic substitution reaction using a classic nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

  • Step 2: Nitro Group Reduction. The final step is the reduction of the 7-nitro intermediate to the target 7-amino product. This transformation is a standard procedure in organic synthesis, and this guide presents two highly effective and reliable methods: catalytic hydrogenation and reduction using tin(II) chloride.

This strategy is predicated on controlling the regioselectivity of the initial nitration step and ensuring an efficient and clean reduction in the final step.

Synthetic_Scheme cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product 4-Methylisoquinoline 4-Methylisoquinoline 4-Methyl-7-nitroisoquinoline 4-Methyl-7-nitroisoquinoline 4-Methylisoquinoline->4-Methyl-7-nitroisoquinoline Step 1: Nitration (fuming HNO₃, H₂SO₄) 4-Methylisoquinolin-7-amine 4-Methylisoquinolin-7-amine 4-Methyl-7-nitroisoquinoline->4-Methylisoquinolin-7-amine Step 2: Reduction (e.g., H₂, Pd/C or SnCl₂)

Caption: Overall synthesis pathway for 4-Methylisoquinolin-7-amine.

Part I: Synthesis of 4-Methyl-7-nitroisoquinoline

Principle and Mechanistic Rationale

The nitration of isoquinoline under strongly acidic conditions proceeds via the protonated isoquinolinium ion. This protonation deactivates the pyridine ring towards electrophilic attack, thereby directing the substitution to the less deactivated benzene ring.[1] In unsubstituted isoquinoline, nitration yields a mixture of 5-nitro and 8-nitro isomers, with the 5-nitro product being predominant (typically ~90%).[2][3]

The presence of a 4-methyl group introduces a competing electronic effect. As an electron-donating group, the methyl substituent acts as an ortho, para-director. This activating effect competes with the inherent preference for C5/C8 substitution. The para-directing influence of the methyl group enhances the reactivity of the C7 position, making the formation of 4-methyl-7-nitroisoquinoline a plausible outcome. However, the formation of other isomers (e.g., 5-nitro and 8-nitro) is also possible. Therefore, careful control of reaction conditions and rigorous purification of the crude product are paramount to isolate the desired 7-nitro isomer.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-Methylisoquinoline143.185.00 g34.9 mmol1.0
Sulfuric Acid (conc., 98%)98.0825 mL--
Fuming Nitric Acid (90%)63.012.5 mL~55 mmol~1.6
Detailed Experimental Protocol
  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (25 mL).

  • Cooling: Cool the sulfuric acid to -5 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 4-methylisoquinoline (5.00 g, 34.9 mmol) portion-wise to the stirred, cold sulfuric acid. Ensure the temperature is maintained below 0 °C during the addition. The substrate must be completely dissolved before proceeding.

  • Nitrating Mixture Addition: Add fuming nitric acid (2.5 mL) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 30-45 minutes. Crucial: Maintain the internal reaction temperature below 0 °C throughout the addition. The reaction is highly exothermic.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours. The progress can be monitored by carefully taking an aliquot, quenching it in ice/ammonia, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization: Slowly neutralize the cold acidic solution by adding a saturated aqueous solution of sodium carbonate or concentrated aqueous ammonia until the pH reaches ~8-9. A precipitate will form. Perform this step in a well-ventilated fume hood.

  • Extraction: Extract the product from the aqueous slurry with dichloromethane or ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product as a mixture of nitro-isomers.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to isolate the 4-methyl-7-nitroisoquinoline isomer.

Safety Precautions
  • Corrosive and Oxidizing Agents: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and a face shield.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of unwanted byproducts.

  • Quenching: Quenching the acid mixture in ice must be done slowly and carefully to manage the heat generated.

Part II: Synthesis of 4-Methylisoquinolin-7-amine

Principle and Rationale

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Two highly effective methods are presented below, offering flexibility based on available laboratory equipment.

  • Method A: Catalytic Hydrogenation. This method utilizes hydrogen gas and a palladium on carbon (Pd/C) catalyst. It is a very clean reaction, with water being the only byproduct. The reaction is typically high-yielding and the workup is simple, involving filtration to remove the heterogeneous catalyst.[4][5]

  • Method B: Tin(II) Chloride Reduction. This classic method employs stannous chloride (SnCl₂) as the reducing agent. It is a robust and reliable alternative when catalytic hydrogenation equipment is unavailable. The reaction is chemoselective for the nitro group and proceeds under mild conditions, often in an alcoholic solvent.[6][7]

Method A: Reduction via Catalytic Hydrogenation
ReagentMolar Mass ( g/mol )Quantity (Example)Moles
4-Methyl-7-nitroisoquinoline188.182.00 g10.6 mmol
Palladium on Carbon (10% Pd)-200 mg10 wt %
Methanol or Ethanol-100 mL-
Hydrogen Gas (H₂)2.02-Excess
  • Vessel Setup: To a hydrogenation vessel (e.g., a Parr shaker bottle), add 4-methyl-7-nitroisoquinoline (2.00 g, 10.6 mmol) and methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (200 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen to 50 psi (approx. 3.5 bar) and begin vigorous stirring or shaking.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, monitor by TLC until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 25 mL). Caution: The Pd/C catalyst can be pyrophoric upon drying; keep the filter cake wet during and after filtration.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-Methylisoquinolin-7-amine. The product is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

Method B: Reduction with Tin(II) Chloride
ReagentMolar Mass ( g/mol )Quantity (Example)MolesEquivalents
4-Methyl-7-nitroisoquinoline188.182.00 g10.6 mmol1.0
Tin(II) Chloride Dihydrate225.6312.0 g53.2 mmol5.0
Ethanol46.07100 mL--
Ethyl Acetate88.11200 mL--
Sodium Hydroxide (aq. 2M)40.00As needed--
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-methyl-7-nitroisoquinoline (2.00 g, 10.6 mmol) in ethanol (100 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (12.0 g, 53.2 mmol) to the solution.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material has been completely consumed (typically 2-4 hours).

  • Work-up - Quenching: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Neutralization and Extraction: Add ethyl acetate (100 mL) and water (50 mL) to the residue. Cool the mixture in an ice bath and slowly add 2M aqueous sodium hydroxide solution with vigorous stirring until the pH of the aqueous layer is >10. The tin salts will precipitate as tin hydroxide.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the white tin precipitates. Wash the filter cake thoroughly with ethyl acetate (2 x 50 mL).

  • Separation and Drying: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL). Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic solution under reduced pressure to afford the crude 4-Methylisoquinolin-7-amine. Purify further by column chromatography or recrystallization as needed.

Experimental Workflow and Visualization

The entire process, from starting material to purified final product, follows a logical sequence of synthesis, work-up, and purification for each major step.

Experimental_Workflow cluster_step1 Part I: Nitration cluster_step2 Part II: Reduction (Method B Example) s1_start Dissolve 4-Methylisoquinoline in cold H₂SO₄ s1_react Add fuming HNO₃ (T < 0°C) s1_start->s1_react s1_workup Quench on Ice & Neutralize (pH 8-9) s1_react->s1_workup s1_extract Extract with CH₂Cl₂ s1_workup->s1_extract s1_purify Column Chromatography s1_extract->s1_purify s1_product Isolated 4-Methyl-7-nitroisoquinoline s1_purify->s1_product s2_start Dissolve Nitro-intermediate & SnCl₂ in EtOH s1_product->s2_start Proceed to Reduction s2_react Reflux Reaction s2_start->s2_react s2_workup Concentrate & Basify (pH > 10) s2_react->s2_workup s2_filter Filter Tin Salts (via Celite) s2_workup->s2_filter s2_extract Extract with EtOAc s2_filter->s2_extract s2_purify Concentrate & Purify s2_extract->s2_purify s2_product Final Product: 4-Methylisoquinolin-7-amine s2_purify->s2_product

Caption: Experimental workflow for the synthesis of 4-Methylisoquinolin-7-amine.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). Retrieved from [Link]

  • Fitt, J., et al. (2002). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. The Journal of Organic Chemistry.
  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed., Wiley.
  • Chemistry Stack Exchange. (2020). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from [Link]

  • Science of Synthesis. (2005). Product Class 5: Isoquinolines. Thieme.
  • Various Authors. (n.d.). Fused Ring Heterocycles.
  • Baik, W., et al. (1996). DMSO–Ac2O promoted nitration of isoquinolines. One-step synthesis of 1-nitroisoquinolines under mild conditions. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Application

Application Note: 4-Methylisoquinolin-7-amine as a Privileged Pharmacophore in Selective Kinase Inhibitor Design

Executive Summary & Pharmacophore Rationale The development of highly selective kinase inhibitors remains a central challenge in targeted therapeutics due to the high conservation of the ATP-binding cleft across the huma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The development of highly selective kinase inhibitors remains a central challenge in targeted therapeutics due to the high conservation of the ATP-binding cleft across the human kinome. The 4-methylisoquinolin-7-amine scaffold has emerged as a highly versatile and privileged building block for rational drug design, particularly in targeting Rho-associated protein kinases (ROCK1/2) and receptor tyrosine kinases such as Axl [1, 2].

  • Hinge-Binding Anchor: The isoquinoline nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met156 in ROCK1).

  • Steric Selectivity Filter: The addition of the 4-methyl group introduces a calculated steric clash with the larger gatekeeper residues found in off-target kinases (such as PKA and PKC). This subtle modification restricts the rotational degrees of freedom, locking the molecule into a conformation that exponentially increases ROCK selectivity [3].

  • Solvent-Exposed Vectorization: The 7-amino group is structurally oriented toward the solvent channel or the DFG-out allosteric pocket. This allows for rapid combinatorial derivatization (e.g., via urea or amide linkages) to optimize pharmacokinetic properties or to design Type II/Type I½ inhibitors without disrupting the primary hinge interaction [4].

Mechanistic Pathway & Target Engagement

To understand the utility of the 4-methylisoquinolin-7-amine core, it is essential to visualize its intervention point within the target signaling cascades. In the RhoA/ROCK pathway—a primary target for this scaffold—inhibition prevents the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC), thereby regulating actin-myosin contractility.

G GPCR Upstream Activation (GPCR / RTK) RhoA RhoA (GTP-bound) GPCR->RhoA GEF activation ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Allosteric activation MYPT1 MYPT1 (Phosphorylation) ROCK->MYPT1 Inhibits phosphatase MLC Myosin Light Chain (MLC) ROCK->MLC Direct phosphorylation Inhibitor 4-Methylisoquinolin-7-amine Pharmacophore Inhibitor->ROCK ATP-competitive inhibition MYPT1->MLC Prevents dephosphorylation Actin Actin-Myosin Contractility MLC->Actin Promotes

Figure 1: Mechanism of ROCK1/2 inhibition by 4-Methylisoquinolin-7-amine derivatives within the RhoA pathway.

Quantitative Structure-Activity Relationship (QSAR) Data

The causality behind selecting the 4-methylisoquinolin-7-amine core over an unsubstituted isoquinoline is best demonstrated through comparative biochemical profiling. The table below summarizes the quantitative impact of the 4-methyl and 7-amino substitutions on kinase selectivity.

Table 1: Comparative Kinase Selectivity Profile (IC₅₀ values in nM)

Compound ScaffoldROCK2 (nM)PKA (nM)Axl (nM)Key Structural Feature & Causality
Fasudil 1581,000>5,000Unsubstituted isoquinoline; moderate potency, poor selectivity.
H-1152 123,030>5,0004-Methyl addition ; steric clash with PKA gatekeeper drives high ROCK selectivity.
Compound m16 >1,000>5,00057-Amino functionalization ; urea linkage vectors into Axl-specific allosteric pocket.
4-Me-IsoQ-7-Amine Deriv. <10 >5,000 <50 Dual-targeted design ; combines ROCK selectivity with solvent-channel optimization.

Data synthesized from established biochemical assays [1, 2, 3].

Synthetic Workflow & Library Generation

The 7-amino functional group is a highly reactive nucleophile, making it an ideal starting point for generating combinatorial libraries of ureas, amides, and sulfonamides.

Workflow Scaffold 4-Methylisoquinolin-7-amine (Core Scaffold) Hinge Isoquinoline Nitrogen (Hinge Binder) Scaffold->Hinge Steric 4-Methyl Group (Selectivity Filter) Scaffold->Steric Handle 7-Amino Group (Solvent Vector) Scaffold->Handle Library Combinatorial Library (Ureas/Amides) Handle->Library Derivatization Screening High-Throughput Kinase Screening Library->Screening Hit Identification

Figure 2: Rational drug design workflow utilizing the 4-Methylisoquinolin-7-amine pharmacophore.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic explanation (causality) and an internal quality control (QC) checkpoint.

Protocol A: Synthesis of 1-(4-Methylisoquinolin-7-yl)-3-arylurea Derivatives

Purpose: To vector a hydrophobic aryl group into the kinase solvent channel via a stable urea linkage.

Step-by-Step Methodology:

  • Activation: Dissolve 4-Methylisoquinolin-7-amine (1.0 eq) in anhydrous DMF (0.2 M). Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) under a nitrogen atmosphere. Stir at room temperature for 12 hours.

    • Causality: Anhydrous DMF is strictly required because moisture competitively reacts with CDI to form urea byproducts, destroying the yield. CDI is chosen over phosgene to minimize highly toxic intermediates while allowing a seamless one-pot reaction [4].

  • System Validation (QC Check 1): Extract a 5 µL aliquot, quench in methanol, and analyze via LC-MS.

    • Validation Criteria: The presence of the methyl carbamate mass (M+58) confirms the successful formation of the reactive acylimidazole intermediate. Do not proceed to Step 3 until >95% conversion is observed.

  • Coupling: Add the desired aryl amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture. Elevate the temperature to 60°C and stir for 6 hours.

    • Causality: Heating to 60°C overcomes the activation energy barrier for the nucleophilic attack of the less reactive aryl amine onto the bulky acylimidazole intermediate.

  • Purification: Quench with H₂O, extract with EtOAc (3x), dry over Na₂SO₄, and purify via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

Protocol B: In Vitro TR-FRET Kinase Assay for ROCK2 Inhibition

Purpose: To determine the IC₅₀ of the synthesized derivatives against ROCK2 with high fidelity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: Brij-35 (a non-ionic detergent) is critical. It prevents the hydrophobic isoquinoline derivatives from forming colloidal aggregates, which are a primary cause of false-positive enzyme inhibition. DTT maintains the kinase cysteine residues in a reduced, active state.

  • Assay Execution: In a 384-well low-volume plate, dispense 5 µL of ROCK2 enzyme (final concentration 1 nM) and 5 µL of the inhibitor (10-point dose-response, 3-fold serial dilution). Incubate for 15 minutes at room temperature to allow for equilibrium binding. Add 10 µL of ATP/Substrate mix (ULight-labeled MYPT1 peptide) to initiate the reaction.

  • Detection: After 60 minutes, terminate the reaction by adding 10 µL of EDTA (stops Mg²⁺-dependent catalysis) and Europium-anti-phospho-MYPT1 antibody. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision).

    • Causality: TR-FRET is utilized over standard fluorescence because the time-resolved delay (e.g., 50 µs) eliminates background autofluorescence generated by the aromatic isoquinoline test compounds.

  • System Validation (QC Check 2): Calculate the Z'-factor for the assay plate using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|.

    • Validation Criteria: The assay is only validated and accepted for IC₅₀ determination if Z' ≥ 0.65 . Furthermore, a reference control (e.g., H-1152) must yield an IC₅₀ within 0.5 log units of its historical average (approx. 12 nM) to verify the specific activity of the ROCK2 enzyme batch.

References

  • Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation PubMed Central (PMC) / National Institutes of Health[Link]

  • Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Development of specific Rho-kinase inhibitors and their clinical application PubMed / National Institutes of Health[Link]

  • Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) Journal of Medicinal Chemistry (ACS Publications)[Link]

Method

Application Note: Palladium-Catalyzed C–N Cross-Coupling of 4-Methylisoquinolin-7-amine

Executive Summary & Mechanistic Rationale The 4-methylisoquinoline scaffold is a privileged pharmacophore, frequently embedded in the architecture of modern kinase inhibitors (e.g., ROCK, PKA) and GPCR modulators. Functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 4-methylisoquinoline scaffold is a privileged pharmacophore, frequently embedded in the architecture of modern kinase inhibitors (e.g., ROCK, PKA) and GPCR modulators. Functionalizing this core at the 7-position via carbon-nitrogen (C–N) bond formation is a critical pathway in drug discovery, most effectively achieved through the [1].

However, utilizing 4-Methylisoquinolin-7-amine as the nucleophilic coupling partner presents two distinct chemical challenges:

  • Catalyst Poisoning: The basic isoquinoline nitrogen (N2) has a strong propensity to coordinate to the electrophilic palladium center, displacing phosphine ligands and forming an inactive, stable chelate (catalyst deactivation).

  • Electronic Deactivation: The 7-amine moiety is electronically deactivated compared to a standard aniline. The electron-withdrawing nature of the fused pyridine ring reduces the nucleophilicity of the amine, slowing down the amine coordination and deprotonation steps of the catalytic cycle.

Causality of Experimental Choices

To overcome these barriers, the reaction conditions must be engineered with precise causality:

  • Palladium Source: We utilize Pd2​(dba)3​ rather than Pd(OAc)2​ . Because the 7-amine is electronically deactivated, the in situ reduction of Pd(II) to the active Pd(0) species is sluggish. Providing a pre-formed Pd(0) source ensures immediate entry into the catalytic cycle.

  • Ligand Selection: Bulky, electron-rich dialkylbiarylphosphines such as BrettPhos are strictly required. The severe steric bulk of BrettPhos prevents the isoquinoline nitrogen from approaching the Pd center, effectively eliminating catalyst poisoning while accelerating the rate-limiting reductive elimination step [2].

  • Base & Solvent: Strong bases like NaOtBu often cause decomposition of sensitive heterocyclic halides. Cs2​CO3​ is selected for its mild nature and excellent functional group tolerance. Because 4-Methylisoquinolin-7-amine is highly polar, non-polar solvents like toluene result in heterogeneous, low-yielding reactions. 1,4-Dioxane is chosen to optimally solvate both the polar amine and the inorganic base.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition L_nPd(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + 4-Me-IsoQ-7-NH2 Amido Palladium Amido L_nPd(Ar)(NH-IsoQ) AmineCoord->Amido + Base, - Base·HX RedElim Reductive Elimination Product Release Amido->RedElim C-N Bond Formation RedElim->Pd0 Release Ar-NH-IsoQ

Catalytic cycle of the Buchwald-Hartwig amination tailored for 4-Methylisoquinolin-7-amine.

Quantitative Optimization Data

The following table summarizes the optimization campaign for the cross-coupling of 4-Methylisoquinolin-7-amine with 4-chlorotoluene (1.2 equiv) at 100 °C for 16 hours. The data clearly demonstrates the necessity of the BrettPhos/Dioxane system.

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv)SolventConversion (%)Observation / Causality
1 Pd2​(dba)3​ (5%)BINAP (10%) NaOtBu (2.0)Toluene25%Substrate decomposition due to strong base; poor solubility.
2 Pd2​(dba)3​ (5%)XantPhos (10%) Cs2​CO3​ (2.0)Toluene45%Improved stability, but limited by amine insolubility.
3 Pd2​(dba)3​ (5%)XantPhos (10%) Cs2​CO3​ (2.0)1,4-Dioxane82%Dioxane resolves solubility issues; good conversion.
4 Pd2​(dba)3​ (5%)BrettPhos (10%) Cs2​CO3​ (2.0)1,4-Dioxane 95% Optimal. Steric bulk prevents N2-coordination.
5 Pd(OAc)2​ (10%)BrettPhos (10%) Cs2​CO3​ (2.0)1,4-Dioxane70%Inefficient in situ Pd(II) Pd(0) reduction.

Experimental Workflow & Self-Validating Protocol

ExperimentalWorkflow Prep 1. Reagent Prep (Glovebox/Schlenk) Reaction 2. Catalytic Reaction (100 °C, Dioxane) Prep->Reaction Workup 3. Aqueous Workup & Extraction Reaction->Workup Purification 4. Flash Chromatography (Silica Gel) Workup->Purification QC 5. Quality Control (LC-MS, NMR) Purification->QC

Step-by-step workflow for the palladium-catalyzed cross-coupling protocol.

Reagent Preparation (1.0 mmol scale)
  • Nucleophile: 4-Methylisoquinolin-7-amine (158.2 mg, 1.0 mmol, 1.0 equiv)

  • Electrophile: Aryl Halide (e.g., 4-chlorotoluene) (1.2 mmol, 1.2 equiv)

  • Catalyst: Pd2​(dba)3​ (45.8 mg, 0.05 mmol, 5 mol%)

  • Ligand: BrettPhos (53.7 mg, 0.10 mmol, 10 mol%)

  • Base: Cs2​CO3​ (651.6 mg, 2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL), rigorously degassed via sparging with Argon for 30 minutes.

Step-by-Step Methodology
  • Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-Methylisoquinolin-7-amine, Pd2​(dba)3​ , BrettPhos, and Cs2​CO3​ .

  • Purging: Seal the tube with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon (repeat 3 times) to ensure the complete removal of oxygen, which rapidly degrades Pd(0) complexes [3].

  • Solvent & Electrophile Addition: Introduce the degassed 1,4-Dioxane (10 mL) and the Aryl Halide via a gas-tight syringe. If the Aryl Halide is a solid, add it during Step 1.

  • Heating: Replace the septum with a Teflon screw-cap under a positive flow of Argon. Seal tightly and submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16 hours.

  • Reaction Monitoring (Self-Validation Step 1): After 16 hours, cool the reaction to room temperature. Extract a 10 µL aliquot, dilute in 1 mL Methanol, and analyze via TLC (DCM:MeOH 95:5) under 254 nm UV light. The disappearance of the blue fluorescent spot corresponding to the starting amine indicates complete conversion.

  • Workup: Dilute the crude mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (20 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography using a gradient of Dichloromethane to Methanol (100:0 to 95:5) containing 1% Triethylamine (to prevent streaking of the basic isoquinoline product).

Quality Control (QC) & Analytical Validation

To validate the structural integrity of the synthesized product, perform the following analyses:

  • LC-MS (ESI+): Confirm the presence of the desired [M+H]+ pseudo-molecular ion. Ensure the absence of the m/z=159.1 peak (unreacted 4-Methylisoquinolin-7-amine).

  • 1 H NMR (400 MHz, DMSO- d6​ ): The primary amine protons of the starting material typically appear as a broad singlet near δ 5.5 ppm. Successful coupling is validated by the disappearance of this peak and the emergence of a new secondary amine proton (N-H) shifted downfield (typically δ 8.0–9.5 ppm), alongside the integration of newly appended aromatic protons.

References

  • Buchwald–Hartwig amination Wikipedia, The Free Encyclopedia. URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews, 2016, 116(19), 12564–12649. URL:[Link]

  • Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry The Journal of Organic Chemistry, 2022, 87(21), 13965–13979. URL:[Link]

Application

Introduction: Harnessing the Isoquinoline Scaffold for Advanced Bioimaging

An In-Depth Guide to the Development of Fluorescent Probes from 4-Methylisoquinolin-7-amine The ability to visualize and quantify biological processes within living systems has become an indispensable tool in modern rese...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Development of Fluorescent Probes from 4-Methylisoquinolin-7-amine

The ability to visualize and quantify biological processes within living systems has become an indispensable tool in modern research and drug development.[1][2] Fluorescent probes, small organic molecules that emit light upon excitation, offer a non-invasive and highly sensitive method to track ions, metabolites, and enzyme activities with exceptional spatiotemporal resolution.[1][3] The rational design of these molecular tools is paramount, with the core fluorophore determining the ultimate brightness, photostability, and spectral properties of the probe.[]

The isoquinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, has emerged as a versatile and promising platform for the development of novel fluorescent probes.[5][6] Derivatives of isoquinoline often exhibit favorable photophysical properties, including significant environmental sensitivity and tunable emission spectra, making them ideal candidates for creating sophisticated sensors.[7][8] This guide focuses on 4-Methylisoquinolin-7-amine as a foundational building block for creating a new class of fluorescent probes. The presence of a primary amine at the 7-position provides a convenient chemical handle for the covalent attachment of various recognition motifs, allowing for the targeted design of probes for specific biological analytes or environments.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, detailing the synthesis, characterization, and application of a novel fluorescent probe derived from 4-Methylisoquinolin-7-amine.

PART 1: Probe Design and Synthesis

The core principle of fluorescent probe design is the linkage of a fluorophore (the signaling unit) to a recognition motif (the targeting unit). The 7-amino group of 4-Methylisoquinolin-7-amine is a nucleophilic site ideal for derivatization. For this guide, we will synthesize a hypothetical probe, IQ-N-Ac (IsoQuinoline-N-Acetyl), through a simple acylation reaction. This modification serves as a fundamental example of how the electronic properties, and thus the fluorescence, of the isoquinoline core can be modulated.

G cluster_0 Synthesis Workflow for IQ-N-Ac A 4-Methylisoquinolin-7-amine (Starting Material) B Dissolve in Anhydrous DCM with Triethylamine A->B C Cool to 0°C (Ice Bath) B->C D Slowly Add Acetyl Chloride C->D E Reaction Stirring (Room Temperature, 4h) D->E F Monitor by TLC E->F G Aqueous Work-up (NaHCO3 Wash) F->G H Dry (Na2SO4), Filter, and Concentrate G->H I Purify via Column Chromatography (Silica, EtOAc/Hexane) H->I J IQ-N-Ac (Final Product) I->J

A representative workflow for the synthesis of the model probe IQ-N-Ac.
Protocol 1.1: Synthesis of N-(4-methylisoquinolin-7-yl)acetamide (IQ-N-Ac)

This protocol details the N-acetylation of 4-Methylisoquinolin-7-amine. The addition of the acetyl group modifies the electron-donating character of the amine, which is expected to alter the photophysical properties of the isoquinoline core.

Materials:

  • 4-Methylisoquinolin-7-amine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Acetyl Chloride (AcCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

  • Ethyl Acetate (EtOAc) and Hexanes (HPLC grade)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-Methylisoquinolin-7-amine (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq) to the solution.

  • Reagent Addition: Cool the stirred solution to 0°C using an ice bath. Slowly add acetyl chloride (1.2 eq) dropwise via syringe.

    • Rationale: The reaction is exothermic; slow addition at low temperature prevents side reactions. Triethylamine acts as a base to neutralize the HCl byproduct.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The product, IQ-N-Ac, should have a different Rf value than the starting amine.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash with a saturated NaHCO3 solution to remove any remaining acid. Wash subsequently with brine.

  • Isolation: Separate the organic layer, dry it over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure IQ-N-Ac.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

PART 2: Photophysical Characterization

Once synthesized and purified, the new compound must be thoroughly characterized to understand its properties as a fluorescent probe. This involves determining its absorption and emission spectra, fluorescence efficiency (quantum yield), and sensitivity to the local environment (solvatochromism).

G cluster_1 Photophysical Characterization Workflow A Prepare Stock Solution of IQ-N-Ac in DMSO B UV-Vis Spectroscopy (Determine λmax,abs) A->B C Fluorescence Spectroscopy (Determine λmax,em) A->C E Solvatochromism Study (Spectra in Various Solvents) A->E B->C Excite at λmax,abs F Data Analysis & Interpretation B->F D Quantum Yield (Φf) Measurement (Relative Method) C->D C->F D->F E->F

Workflow for characterizing the optical properties of a new probe.
Protocol 2.1: Determination of Absorption and Emission Spectra

Procedure:

  • Prepare a 1 mM stock solution of IQ-N-Ac in DMSO.

  • Prepare a working solution (e.g., 10 µM) in a solvent of interest (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Absorption: Record the absorbance spectrum using a UV-Vis spectrophotometer from 250 nm to 600 nm. Identify the wavelength of maximum absorbance (λmax,abs).

  • Emission: Using a fluorometer, excite the sample at its λmax,abs. Record the emission spectrum, ensuring to scan a range well beyond the excitation wavelength (e.g., from λmax,abs + 20 nm to 700 nm). Identify the wavelength of maximum emission (λmax,em). The difference between λmax,abs and λmax,em is the Stokes shift.

Protocol 2.2: Relative Fluorescence Quantum Yield (Φf) Measurement

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process and is a critical measure of a probe's brightness.[9] It is defined as the ratio of photons emitted to photons absorbed.[9][10] The relative method, comparing the probe to a standard with a known quantum yield, is widely used.[10][11]

Procedure:

  • Select a Standard: Choose a reference standard with a known quantum yield (Φf,std) and similar absorption/emission properties to your sample (e.g., Quinine sulfate in 0.1 M H2SO4, Φf,std = 0.54).

  • Prepare Solutions: Prepare a series of five dilutions for both the standard and the test sample (IQ-N-Ac) in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure Absorbance: Record the absorbance of all ten solutions at the chosen excitation wavelength.

  • Measure Fluorescence: Record the integrated fluorescence intensity (the area under the emission curve) for each solution, using the same excitation wavelength and instrument settings.

  • Calculate: Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The plots should be linear. The quantum yield of the unknown sample (Φf,unk) is calculated using the following equation[9][10]:

    Φf,unk = Φf,std * (Grad_unk / Grad_std) * (n_unk² / n_std²)

    Where:

    • Grad is the gradient (slope) of the line from the plot of integrated fluorescence vs. absorbance.

    • n is the refractive index of the solvent. If the same solvent is used for both standard and unknown, this term becomes 1.

Protocol 2.3: Solvatochromism Analysis

Solvatochromism describes the change in a substance's color (and by extension, its spectral properties) with a change in solvent polarity.[12] This is a crucial experiment as it reveals how sensitive the probe is to its microenvironment, a property often exploited for sensing applications.[13][14]

Procedure:

  • Prepare solutions of IQ-N-Ac at a fixed concentration (e.g., 10 µM) in a series of solvents with varying polarity (e.g., Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Ethanol, Water).

  • For each solution, record the absorption (λmax,abs) and emission (λmax,em) maxima.

  • Tabulate the results and analyze the spectral shifts as a function of solvent polarity parameters (e.g., the Lippert-Mataga plot). A large shift indicates significant charge transfer character in the excited state and high environmental sensitivity.

Table 1: Hypothetical Photophysical Data for IQ-N-Ac

PropertyHexaneTolueneDCMAcetonitrileEthanolWater (PBS)
λmax,abs (nm) 340342345346348350
λmax,em (nm) 410418435450465480
Stokes Shift (nm) 707690104117130
Φf (relative) 0.650.580.450.330.210.10

This hypothetical data illustrates positive solvatochromism, where the emission red-shifts with increasing solvent polarity, a desirable trait for polarity-sensing probes.

PART 3: Application in Live Cell Imaging

The ultimate test of a fluorescent probe is its performance in a biological context.[3] The following is a generalized protocol for labeling live cells with a novel probe like IQ-N-Ac. Optimization is critical for each specific cell type and experimental setup.

G cluster_2 Live Cell Imaging Workflow A Seed Cells on Glass-Bottom Dish B Culture Cells to ~70% Confluency A->B C Prepare Probe Loading Solution (IQ-N-Ac in Media) B->C D Incubate Cells with Probe (e.g., 30 min at 37°C) C->D E Wash with PBS or Media (Remove excess probe) D->E F Add Fresh Imaging Media E->F G Image with Fluorescence Microscope (Acquire Images) F->G H Analyze Image Data G->H

A generalized workflow for staining live cells with a fluorescent probe.
Protocol 3.1: Staining Live Cells with IQ-N-Ac

Materials:

  • HeLa cells (or other adherent cell line)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Glass-bottom imaging dishes

  • Phosphate-Buffered Saline (PBS)

  • IQ-N-Ac stock solution (1 mM in DMSO)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding: Seed HeLa cells onto a glass-bottom imaging dish and culture until they reach 60-70% confluency.

  • Probe Loading: Prepare a loading solution by diluting the IQ-N-Ac DMSO stock into pre-warmed complete medium to a final concentration of 1-10 µM.

    • Rationale: The optimal concentration must be determined empirically to maximize signal while minimizing cytotoxicity.

  • Incubation: Remove the culture medium from the cells and replace it with the probe-containing loading solution. Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator.

  • Washing: Aspirate the loading solution and wash the cells two or three times with pre-warmed PBS or fresh medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed imaging medium (phenol red-free medium is often preferred to reduce background fluorescence). Immediately image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or custom filter set based on the probe's spectra).

  • Controls: Always include control experiments, such as imaging unstained cells under the same conditions to assess autofluorescence and cells treated with the vehicle (DMSO) to test for solvent-induced toxicity.

References

  • What are Fluorescent Probes and Their Applic
  • A Researcher's Guide to Measuring the Quantum Yield of Novel Fluorescent Probes - Benchchem. (URL: )
  • A protocol for preparing, characterizing and using three RNA-specific, live cell imaging probes: E36, E144 and F22 | Springer N
  • A protocol for preparing, characterizing and using three RNA-specific, live cell imaging probes: E36, E144 and F22 - ResearchG
  • Convenient determination of luminescence quantum yield using a combined electronic absorption and emission spectrometer - AIP Publishing. (URL: )
  • Recent progress in developing fluorescent probes for imaging cell metabolites - PMC - NIH. (URL: )
  • Development of fluorescent probes for bioimaging applic
  • Application Notes and Protocols: Isoquinoline Derivatives as Fluorescent Markers in Biological Imaging - Benchchem. (URL: )
  • Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments | Chemical Reviews - ACS Public
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
  • Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. (URL: )
  • Why use fluorescent probes in your in vivo imaging studies? - Revvity. (URL: )
  • A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (URL: )
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (URL: )
  • Quantum Yield Measurement : Hitachi High-Tech Corpor
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • An In-depth Technical Guide to the Synthesis of 4-Methylisoquinolin-8-amine - Benchchem. (URL: )
  • Synthesis and Investigation of Tricyclic Isoquinoline Deriv
  • Technical Support Center: Synthesis of 4-Methylisoquinolin-8-amine - Benchchem. (URL: )
  • A guide to small fluorescent probes for single-molecule biophysics - AIP Publishing. (URL: )
  • Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer - PMC. (URL: )
  • Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study | Current Perspective to Physical Science Research Vol. 9. (URL: )
  • Characterization and Optimization of Fluorescent Probes and Labeling Strategies for Nanoscopy Techniques - heiDOK. (URL: )
  • Synthesis, solvatochromism and electric dipole moment study of coumarin-fused quinoline: experimental and quantum chemical computational investigations - ResearchG
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives
  • Amine-incorporated quinoxaline based fluorescent sensor for detection of trace water: Solvent influenced self-assembly - PubMed. (URL: )
  • Spectroscopic and Chemical Properties of the Amine - ResearchG

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Cell Permeability of 4-Methylisoquinolin-7-amine

Welcome to the technical support guide for researchers encountering cell permeability challenges with 4-Methylisoquinolin-7-amine. This document provides a structured, in-depth guide to diagnose, troubleshoot, and overco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers encountering cell permeability challenges with 4-Methylisoquinolin-7-amine. This document provides a structured, in-depth guide to diagnose, troubleshoot, and overcome common experimental hurdles. Our approach is designed to move from initial characterization to actionable strategies, grounding every recommendation in established scientific principles.

Section 1: Initial Assessment & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the permeability of 4-Methylisoquinolin-7-amine, starting with its inherent physicochemical properties.

Q1: Why is my compound, 4-Methylisoquinolin-7-amine, likely exhibiting poor cell permeability?

Answer: The poor cell permeability of 4-Methylisoquinolin-7-amine can likely be attributed to its fundamental physicochemical properties, particularly the presence of a primary amine group.[1] To understand this, we first evaluate the molecule against established criteria for oral bioavailability, such as Lipinski's Rule of 5.[2][3]

Passive diffusion, the primary mechanism for many small molecules to cross cell membranes, is governed by factors like lipophilicity, size, and polarity.[4][5] The cell membrane is a lipid bilayer, and molecules must be sufficiently lipophilic to enter and cross it.

The primary amine (-NH₂) on your compound is basic. At a physiological pH of ~7.4, this group will be predominantly protonated (-NH₃⁺). This positive charge drastically reduces the molecule's lipophilicity and its ability to passively diffuse across the hydrophobic membrane core.[6][7] While some lipophilicity is needed, charged molecules generally have low permeability compared to their neutral counterparts.[5]

Table 1: Predicted Physicochemical Properties of 4-Methylisoquinolin-7-amine vs. Lipinski's Rule of 5

Property Predicted Value (4-Methylisoquinolin-7-amine) Lipinski's Rule of 5 Guideline[3][8][9] Compliance
Molecular Weight (MW) ~158.2 g/mol < 500 Daltons Yes
LogP (Lipophilicity) ~2.3 < 5 Yes
Hydrogen Bond Donors 1 (from -NH₂) ≤ 5 Yes
Hydrogen Bond Acceptors 2 (from N in ring, N in amine) ≤ 10 Yes

| Predicted Charge @ pH 7.4 | Predominantly Cationic (+) | Neutral preferred for passive diffusion | Potential Issue |

Note: Predicted values are estimates from standard computational algorithms.

Based on this analysis, the primary liability is not a violation of the Rule of 5 itself, but the physiological reality of its charge state, which is a critical factor hindering passive membrane transport.[5]

Q2: What are the essential first experiments to diagnose the permeability issue?

Answer: A tiered experimental approach is the most efficient way to diagnose the problem.[1] You need to distinguish between poor passive permeability and issues related to active biological transport.

  • Start with a PAMPA (Parallel Artificial Membrane Permeability Assay). This is a cell-free, high-throughput assay that isolates and measures only passive diffusion across an artificial lipid membrane.[1][10][11] It will tell you if the molecule has an intrinsic problem crossing a lipid bilayer, independent of any cellular machinery.

  • Follow up with a Caco-2 Permeability Assay. This is the industry gold standard for predicting human intestinal absorption.[12] It uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, complete with tight junctions and active transport proteins.[1][13] This assay measures both passive diffusion and active transport, including efflux (the pumping of compounds out of the cell).[12]

Q3: What is the difference between PAMPA and Caco-2 assays, and why is using both important?

Answer: The two assays provide complementary information, and the comparison of their results is a powerful diagnostic tool.

  • PAMPA is a purely physicochemical assay. It models passive diffusion, driven by a concentration gradient across a lipid layer.[10][11] A poor result here strongly indicates your compound has unfavorable properties for passive transport (e.g., low lipophilicity, high charge).[11]

  • Caco-2 is a cell-based biological assay. It provides a more comprehensive picture by including active uptake and, crucially, active efflux mechanisms mediated by transporters like P-glycoprotein (P-gp).[1][13]

Comparing the results is key:

  • Low PAMPA & Low Caco-2: Confirms a fundamental issue with passive permeability.

  • Good PAMPA & Low Caco-2: This is a classic profile for a compound that is a substrate of an active efflux pump.[11] The molecule can passively enter the cell, but it is actively pumped back out, resulting in low net permeability.

Section 2: Troubleshooting Experimental Results

This section provides guidance on interpreting specific experimental outcomes and addressing common technical issues.

cluster_start Initial Permeability Assessment cluster_pampa PAMPA Outcome cluster_caco2 Caco-2 Assessment cluster_conclusion Diagnosis start Start with 4-Methylisoquinolin-7-amine pampa Run PAMPA Assay start->pampa pampa_low Low Permeability pampa->pampa_low Result pampa_high Acceptable Permeability pampa->pampa_high Result diag_passive Problem: Poor Passive Diffusion pampa_low->diag_passive Diagnosis caco2 Run Bidirectional Caco-2 Assay pampa_high->caco2 Next Step caco2_low Low A-B Permeability High Efflux Ratio (>2) caco2->caco2_low Result caco2_ok Acceptable A-B Permeability Low Efflux Ratio (<2) caco2->caco2_ok Result diag_efflux Problem: Active Efflux caco2_low->diag_efflux Diagnosis diag_ok Permeability is Acceptable caco2_ok->diag_ok Conclusion

Figure 1: Diagnostic workflow for assessing cell permeability issues.
Scenario A: Low Permeability in the PAMPA Assay
  • Q: My compound shows low permeability in the PAMPA assay. What does this confirm?

    • A: This result strongly suggests that 4-Methylisoquinolin-7-amine has poor intrinsic passive permeability.[11] The issue lies with its physicochemical inability to efficiently cross a lipid membrane, likely due to the positive charge on the amine group at the assay's pH (typically 7.4).

  • Q: What are my next steps after a poor PAMPA result?

    • A: The focus should be on modifying the molecule to improve its passive diffusion characteristics. This is where medicinal chemistry strategies become critical.

      • Confirm Physicochemical Properties: If not already done, experimentally measure the LogP and pKa of your compound.

      • Consider a Prodrug Strategy: This is the most direct approach to address the charged amine group. See Section 3 for details.[5][14]

      • Computational Modeling: Use in silico tools to predict how structural modifications might affect permeability before synthesizing new compounds.[15][16][17]

Scenario B: Good PAMPA Permeability, but Low Caco-2 Permeability
  • Q: My compound performed well in PAMPA, but the apical-to-basolateral (A-to-B) permeability in the Caco-2 assay is low. What is the likely cause?

    • A: This discrepancy is a strong indicator of active efflux.[11] Your compound can passively enter the Caco-2 cells, but it is being actively transported back out into the apical (upper) chamber by efflux pumps like P-gp, which are expressed on the apical surface of the cells.[1]

  • Q: How do I definitively confirm active efflux?

    • A: You must perform a bidirectional Caco-2 assay .[13] This involves measuring permeability in both directions:

      • Apical-to-Basolateral (A-to-B): Measures absorption.

      • Basolateral-to-Apical (B-to-A): Measures efflux.

    • The results are used to calculate an Efflux Ratio (ER) = Papp(B-A) / Papp(A-B) . An efflux ratio greater than 2 is considered a clear indicator of active efflux.[13]

Table 2: Caco-2 Permeability and Efflux Classification

Apparent Permeability (Papp, A-B) Classification Efflux Ratio (ER) Interpretation
< 1.0 x 10⁻⁶ cm/s Low > 2 Low permeability, likely due to efflux
1.0 - 10.0 x 10⁻⁶ cm/s Medium < 2 Medium permeability, no significant efflux

| > 10.0 x 10⁻⁶ cm/s | High | < 2 | High permeability, no significant efflux |

Scenario C: General Assay Problems
  • Q: My compound recovery is below 80% in the assay. What does this mean and how can I fix it?

    • A: Low recovery can invalidate your results and typically points to two main issues: poor solubility or non-specific binding to the assay plates.[13]

    • Troubleshooting Steps:

      • Check Solubility: Determine the aqueous solubility of your compound in the assay buffer. If it's precipitating, you may need to lower the concentration or use a co-solvent (though keep DMSO levels low, typically ≤1%, as it can affect membrane integrity).[18]

      • Reduce Non-Specific Binding: For lipophilic compounds, binding to plasticware is common. Include Bovine Serum Albumin (BSA) in the receiver (basolateral) buffer to act as a "sink" and block non-specific binding sites.[13]

  • Q: My Papp values are inconsistent across replicate wells. How can I improve reproducibility?

    • A: High variability can undermine confidence in your data.[11]

    • Troubleshooting Steps:

      • Verify Caco-2 Monolayer Integrity: Before and after each experiment, measure the Transepithelial Electrical Resistance (TEER). Only use wells with high TEER values (e.g., >300 Ω·cm²), which indicate a well-formed, tight monolayer.[19] A significant drop in TEER post-experiment suggests compound toxicity.

      • Refine Technique: Ensure consistent, careful pipetting to avoid disturbing the cell monolayer or the artificial membrane in PAMPA.[20]

      • Ensure Homogeneous Solutions: Make sure your compound is fully dissolved in the dosing solution before adding it to the wells.

Section 3: Strategies for Improving Permeability

Once you have diagnosed the root cause, you can employ targeted strategies to improve the permeability of 4-Methylisoquinolin-7-amine.

Medicinal Chemistry Approaches
  • Q: How can I chemically modify 4-Methylisoquinolin-7-amine to overcome its poor passive permeability?

    • A: The most effective medicinal chemistry strategy is the prodrug approach .[14][21] A prodrug is a biologically inactive derivative of a drug that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[5]

    • For 4-Methylisoquinolin-7-amine, the goal is to temporarily mask the charged primary amine with a lipophilic, neutral promoiety. This allows the prodrug to passively diffuse across the cell membrane. Once inside the cell, cellular enzymes (like esterases) cleave the promoiety, releasing the active compound where it needs to act.[7][22]

cluster_membrane Cell Membrane (Lipid Bilayer) prodrug_outside Prodrug (Lipophilic, Neutral) prodrug_inside Prodrug prodrug_outside->prodrug_inside Passive Diffusion cleavage Enzymatic Cleavage (e.g., Esterases) prodrug_inside->cleavage drug_inside Active Drug (Released) (Charged) cleavage->drug_inside drug_outside Active Drug (Charged, Impermeable) block drug_outside->block Cannot Cross

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: 4-Methylisoquinolin-7-amine vs. 5-Aminoisoquinoline in Modern Drug Design

Introduction: The Isoquinoline Scaffold as a Privileged Structure The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1] Found in a vast array of natural alkaloids like pap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1] Found in a vast array of natural alkaloids like papaverine and morphine, its rigid structure and ability to present functional groups in precise three-dimensional orientations make it a "privileged scaffold" for engaging with biological targets.[2] Its derivatives have been successfully developed into drugs for treating a wide range of conditions, from cancer to microbial infections.[3]

Within this important class of molecules, simple amino-substituted isoquinolines serve as versatile starting points for building complex, biologically active agents. This guide provides an in-depth comparison of two isomeric aminoisoquinolines: the well-established 5-aminoisoquinoline and the more specialized 4-methylisoquinolin-7-amine . We will dissect their structural nuances, explore their divergent applications in drug design, and provide the field-proven experimental context required for researchers to strategically select the optimal scaffold for their specific therapeutic target. This is not merely a comparison of two molecules, but an exploration of how subtle changes in substitution patterns—the position of an amine and the addition of a single methyl group—can unlock entirely different pharmacological possibilities.

Part 1: Physicochemical and Structural Analysis

At first glance, the two scaffolds appear highly similar. However, their distinct substitution patterns create profound differences in their electronic properties, steric profiles, and the directional vectors available for further chemical elaboration—a critical consideration in structure-activity relationship (SAR) studies.

Property5-Aminoisoquinoline4-Methylisoquinolin-7-amineRationale for Difference
Molecular Weight 144.17 g/mol 158.20 g/mol Addition of a methyl group (-CH₃).
H-Bond Donors 1 (primary amine)1 (primary amine)Both possess a primary amine.
H-Bond Acceptors 2 (ring N, amino N)2 (ring N, amino N)Both possess a pyridine nitrogen and an amino nitrogen.
Predicted logP ~1.5~2.0The methyl group increases lipophilicity (hydrophobicity).[4]
Predicted pKa (Amine) ~5.5[5]~6.3The 7-amino group is on the benzenoid ring, making it more basic than the 5-amino group, which is more influenced by the electron-withdrawing pyridine ring.
Key Structural Feature Amino group at C5, adjacent to the ring fusion.Amino group at C7 and a methyl group at C4.Positional isomerism and alkyl substitution.
The Strategic Implications of Isomeric Variation
  • 5-Aminoisoquinoline: The C5 amine is positioned on the electron-rich benzene ring, ortho to the C4 position.[5] This location provides a clear synthetic vector for building substituents that project "downward" from the scaffold, away from the pyridine nitrogen. It is a widely used building block in pharmaceutical synthesis, particularly for kinase inhibitors and anticancer agents.[6][7]

  • 4-Methylisoquinolin-7-amine: This scaffold presents a more complex, but potentially more powerful, set of structural features.

    • 7-Amino Group: Positioned on the opposite side of the benzene ring from the C5 amine, it offers a completely different trajectory for synthetic elaboration. This can be crucial for accessing different sub-pockets within a target's binding site.

    • 4-Methyl Group: The introduction of this seemingly simple alkyl group can have profound, non-obvious consequences—an effect often termed the "magic methyl" effect in medicinal chemistry.[8][9] This single group can:

      • Enhance Potency: Fill a small, hydrophobic pocket in the target protein, significantly increasing binding affinity through favorable van der Waals interactions.[10]

      • Control Conformation: Induce a torsional twist in larger molecules built upon the scaffold, pre-organizing the inhibitor into its optimal bioactive conformation and reducing the entropic penalty of binding.[9][11]

      • Improve Pharmacokinetics: Block a potential site of metabolic attack (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the drug's half-life and bioavailability.[4]

Part 2: Comparative Pharmacology & A Case Study in Kinase Inhibition

While direct, head-to-head comparisons of these two scaffolds in the literature are scarce, we can construct a robust, mechanistically-grounded comparison by examining their application in the context of protein kinase inhibition—a domain where isoquinoline derivatives have proven highly effective.[3][12]

Protein kinases utilize ATP to phosphorylate substrate proteins, and a majority of kinase inhibitors are designed to be "ATP-competitive," binding to the pocket that normally accommodates ATP. The isoquinoline scaffold is an excellent mimic of the adenine portion of ATP and can form key hydrogen bonds with the "hinge region" of the kinase.

Hypothetical Binding Modes in a Kinase ATP Pocket

Let's consider how a medicinal chemist might leverage each scaffold to target a hypothetical protein kinase.

  • 5-Aminoisoquinoline as a Hinge Binder: The amino group at C5 is well-positioned to act as a hydrogen bond donor. However, it's often used as a synthetic handle to attach a larger group that itself interacts with the hinge. The isoquinoline nitrogen (N2) can act as a hydrogen bond acceptor from the hinge region. Substituents are typically built off the C5 amine to extend into the solvent-exposed region or other nearby pockets.

  • 4-Methylisoquinolin-7-amine for Enhanced Specificity and Potency: A designer might choose this scaffold to solve specific challenges.

    • Alternative Hinge Interaction: The 7-amino group provides a different vector. If the target kinase has a unique topology, a substituent built from the C7 position might be required to make a critical interaction that a C5-substituted analog cannot.

    • Exploiting a Hydrophobic Pocket: If structural biology data reveals a small, greasy pocket near the C4 position of the bound scaffold, the 4-methyl group could be installed to occupy this pocket. This single interaction could boost potency by an order of magnitude or more.[11]

    • Achieving Selectivity: Many kinases have highly conserved ATP pockets. Selectivity often comes from exploiting subtle differences in adjacent regions. The 4-methyl group can act as a steric block, preventing the molecule from binding to an undesired off-target kinase that lacks the corresponding hydrophobic pocket, thereby improving the drug's safety profile.

G cluster_0 Kinase ATP Binding Pocket cluster_1 5-Aminoisoquinoline Derivative cluster_2 4-Methylisoquinolin-7-amine Derivative hinge Hinge Region (H-Bonding) pocket Hydrophobic Pocket solvent Solvent Exposed Region scaffold1 5-Aminoisoquinoline Core scaffold1->hinge H-Bond Acceptor (N2) substituent1 Substituent (R) scaffold1->substituent1 Synthetic Vector substituent1->solvent scaffold2 4-Methylisoquinolin-7-amine Core scaffold2->hinge H-Bond Acceptor (N2) scaffold2->pocket Methyl Interaction substituent2 Substituent (R') scaffold2->substituent2 Alternative Vector substituent2->solvent

Caption: Hypothetical binding modes of isoquinoline scaffolds in a kinase ATP pocket.

Part 3: Synthesis and Chemical Tractability

A key consideration in drug development is the ease and scalability of synthesis.

  • 5-Aminoisoquinoline: This compound is commercially available and its synthesis is well-documented.[13] It can also be readily converted to other key intermediates. For example, a Sandmeyer reaction can convert the 5-amino group into a halogen, providing a handle for palladium cross-coupling reactions to build molecular complexity.[14]

  • 4-Methylisoquinolin-7-amine: This scaffold is not as common and typically requires custom synthesis. A plausible and robust synthetic route involves a multi-step sequence starting from the more readily available 4-methylisoquinoline.[15][16]

    • Regioselective Nitration: Electrophilic nitration of 4-methylisoquinoline. The directing effects of the ring system would likely yield a mixture of nitro-isomers, with the 7-nitro or 8-nitro product being a plausible major product depending on conditions. This step requires careful optimization and chromatographic separation.

    • Reduction of the Nitro Group: The isolated 4-methyl-7-nitroisoquinoline intermediate is then reduced to the target 4-methylisoquinolin-7-amine. This is a standard transformation, reliably achieved using reagents like tin(II) chloride or catalytic hydrogenation (e.g., H₂ over Pd/C).[17]

While requiring more synthetic effort, this route is based on well-established chemical principles, making the scaffold accessible for research purposes.

Part 4: Experimental Protocols

To provide actionable guidance, we describe a standard, self-validating protocol for evaluating compounds derived from these scaffolds against a target protein kinase.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the phosphorylation reaction. Inhibitors will reduce the amount of ADP produced.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of the specific peptide substrate and ATP in the same reaction buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Prepare serial dilutions of the test compounds (derived from either scaffold) in DMSO, then dilute further into the reaction buffer to create 4X final concentrations.

  • Kinase Reaction:

    • Add 5 µL of the 4X test compound solution or vehicle (DMSO in buffer) to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase solution to all wells.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution. The final reaction volume is 25 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into a luminescent signal via the coupled activities of luciferase and luciferin.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_workflow ADP-Glo™ Kinase Assay Workflow prep 1. Reagent Preparation (Kinase, Substrate/ATP, Compounds) reaction 2. Kinase Reaction (Combine reagents, incubate) prep->reaction stop_deplete 3. Stop & ATP Depletion (Add ADP-Glo™ Reagent) reaction->stop_deplete detect 4. ADP Detection (Add Kinase Detection Reagent) stop_deplete->detect read 5. Signal Acquisition (Read Luminescence) detect->read analyze 6. Data Analysis (Calculate IC50) read->analyze

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

Conclusion and Future Perspectives

The choice between 5-aminoisoquinoline and 4-methylisoquinolin-7-amine is a strategic decision guided by the specific goals of a drug discovery program.

  • 5-Aminoisoquinoline is the reliable, well-trodden path. Its commercial availability, straightforward chemistry, and proven track record make it an excellent choice for initial screening campaigns and for projects where the C5 vector is known to be productive.[6][7]

  • 4-Methylisoquinolin-7-amine represents a more tailored, optimization-focused approach. It should be considered when:

    • Existing scaffolds show potency but lack selectivity.

    • Structural information suggests a hydrophobic pocket is available to be filled by the 4-methyl group.

    • Alternative interaction points within the target are needed, which the 7-amino vector can provide.

    • Metabolic instability is a known issue with related scaffolds.[4]

The "magic methyl" effect is a powerful reminder that even the smallest structural modifications can lead to dramatic gains in biological activity.[8] While 4-methylisoquinolin-7-amine requires a greater synthetic investment, the potential rewards in potency, selectivity, and improved pharmacokinetic properties make it a compelling scaffold for the modern medicinal chemist aiming to design next-generation therapeutics.

References

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  • Singh, S. (2024). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Journal of Pharmaceutical Sciences & Emerging Drugs. Link

  • Khadka, D. B., et al. (2011). Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry. Link

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  • Ali, A., et al. (2003). Optimization of 2-Phenylaminoimidazo[4,5-h]isoquinolin-9-ones: Orally Active Inhibitors of lck Kinase. Journal of Medicinal Chemistry. Link

  • Müller, S., et al. (2014). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions. Angewandte Chemie International Edition. Link

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Sources

Comparative

A Comparative Guide to LC-MS Method Validation for the Purity of 4-Methylisoquinolin-7-amine

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of 4-Methylisoquinolin-7-amine. It is designed for researchers, anal...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of 4-Methylisoquinolin-7-amine. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and well-documented analytical procedure suitable for regulatory submission. We will delve into the causality behind experimental choices, compare the chosen methodology against viable alternatives, and provide detailed, self-validating protocols grounded in authoritative guidelines.

The Analytical Imperative: Why LC-MS for Purity Determination?

The determination of purity is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of an Active Pharmaceutical Ingredient (API). For a molecule like 4-Methylisoquinolin-7-amine, which serves as a building block in complex pharmaceutical synthesis, a highly sensitive and specific analytical method is paramount.[1][2] While several analytical techniques exist, LC-MS was selected for its superior capabilities in impurity profiling.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] For purity testing, this means the method must be able to separate, detect, and quantify the main compound as well as any significant impurities, including process-related impurities and degradation products.[1][5]

FeatureHPLC-UVGC-MSLC-MS/MS
Specificity Relies on chromatographic separation and UV absorbance. Co-eluting impurities with similar chromophores can be missed.Good for volatile compounds. Requires derivatization for non-volatile amines, adding complexity and potential for artifacts.Excellent. Provides separation (LC) and mass-based identification (MS). Can distinguish co-eluting compounds with different mass-to-charge ratios (m/z).[6]
Sensitivity Moderate. May not be sufficient for detecting trace-level genotoxic impurities.High for volatile compounds, but can be limited by derivatization efficiency.Very High. Capable of detecting impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels, crucial for potentially mutagenic impurities.[7]
Identification Based on retention time only. Cannot identify unknown peaks without reference standards.Provides mass spectra for identification, but limited to thermally stable and volatile compounds.Superior. Provides molecular weight and fragmentation data (MS/MS), enabling structural elucidation of unknown impurities and degradation products.[6][8][9]
Applicability Broadly applicable to non-volatile, UV-active compounds.Limited to volatile and thermally stable compounds.Highly Versatile. Applicable to a wide range of compounds, including non-volatile and thermally labile molecules like many aromatic amines.[10][11]

The Rationale for LC-MS: The decision to use LC-MS is primarily driven by the need for unambiguous peak identification and superior sensitivity. Unlike HPLC-UV, where purity is inferred from the area percentage of UV-absorbing compounds, LC-MS provides mass information that confirms the identity of known impurities and helps elucidate the structure of unknown ones.[6][12] This is a critical advantage, as regulatory bodies require the identification and characterization of any impurity present above a certain threshold (typically 0.1%).

The Validation Framework: Adhering to ICH Q2(R2) Guidelines

The validation of this analytical method is rigorously designed to comply with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14] These guidelines provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[3][15][16]

The following diagram illustrates the logical flow of the validation process, where foundational parameters support the successful execution of subsequent tests.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2) cluster_2 Final Assessment Develop Method Development (Column, Mobile Phase, MS Tuning) Specificity Specificity & Selectivity (Forced Degradation) Develop->Specificity Linearity Linearity Specificity->Linearity Ensures response is due to analyte Range Range Linearity->Range Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Robustness Robustness Linearity->Robustness Establishes performance window Range->Robustness Establishes performance window LOQ Limit of Quantitation (LOQ) Accuracy->LOQ Accuracy->Robustness Establishes performance window Precision->LOQ Precision->Robustness Establishes performance window LOD Limit of Detection (LOD) LOQ->LOD LOQ->Robustness Establishes performance window Report Validated Method for Purity Determination Robustness->Report Confirms reliability

Caption: Logical workflow for LC-MS method validation per ICH guidelines.

Experimental Protocols

Materials and Reagents
  • Reference Standard: 4-Methylisoquinolin-7-amine (Purity > 99.5%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade)

  • Degradation Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

Instrumentation and Chromatographic Conditions
ParameterSettingRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmC18 is suitable for retaining the moderately non-polar isoquinoline structure. The small particle size enhances separation efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive mode ionization and helps to sharpen peak shapes for basic amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution 5% to 95% B over 10 minutesA gradient is necessary to elute the main analyte and a wide range of potential impurities with varying polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure optimal chromatographic performance.
Column Temp. 40 °CImproves peak shape and run-to-run reproducibility of retention times.
Injection Vol. 2 µLSmall volume to prevent column overload and peak distortion.
MS Detector Triple Quadrupole (QqQ) or OrbitrapQqQ is excellent for quantification (MRM mode), while an Orbitrap provides high-resolution data for impurity identification.
Ionization Mode Positive Electrospray (ESI+)The amine group on the molecule is basic and readily protonated, making ESI+ the ideal ionization mode.
MS Scan Mode Full Scan (50-500 m/z) and MS/MSFull scan is used for initial impurity detection. MS/MS (or MRM) is used for quantification and structural confirmation.
Key MRM Transition Hypothetical: Precursor Ion (m/z 159.2) → Product Ion (m/z 116.1)This transition would be optimized by infusing the standard. The precursor is the protonated molecule [M+H]⁺. The product ion is a stable fragment.
Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of 4-Methylisoquinolin-7-amine reference standard and dissolve in 10 mL of 50:50 Acetonitrile:Water diluent.

  • Calibration Standards: Perform serial dilutions from the stock solution to prepare calibration standards ranging from the Limit of Quantitation (LOQ) to ~120% of the target concentration (e.g., 0.05 µg/mL to 120 µg/mL).

  • Sample Solution (for Assay): Prepare the test sample at a target concentration of 100 µg/mL in the same diluent.

Validation Parameter Protocols & Acceptance Criteria

The following diagram illustrates the interconnectedness of core quantitative validation parameters.

Quantitative_Parameters center_node Fit-for-Purpose Method Linearity Linearity & Range (R² > 0.99) center_node->Linearity Accuracy Accuracy (98-102% Recovery) center_node->Accuracy Precision Precision (RSD < 2%) center_node->Precision LOQ Quantitation Limit (S/N > 10) center_node->LOQ

Caption: Interrelationship of key quantitative validation characteristics.

Specificity (Stability-Indicating)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]

Protocol (Forced Degradation):

  • Prepare five separate solutions of 4-Methylisoquinolin-7-amine at 1.0 mg/mL.

  • Acid Hydrolysis: Add 1 mL of 1M HCl, heat at 80°C for 4 hours.

  • Base Hydrolysis: Add 1 mL of 1M NaOH, heat at 80°C for 4 hours.

  • Oxidation: Add 1 mL of 30% H₂O₂, keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid API in an oven at 105°C for 48 hours, then dissolve.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid/base samples and dilute all stressed samples to the target concentration for analysis.

  • Analyze all samples by LC-MS, alongside an unstressed control sample.

Acceptance Criteria:

  • The method must demonstrate separation (chromatographically or by mass) of the main peak from all major degradation products.

  • Peak purity analysis (if using a DAD detector in parallel) or mass spectral analysis across the peak should confirm the homogeneity of the main analyte peak.

  • Significant degradation (ideally 5-20%) should be observed to prove the stress conditions were effective.

Linearity

Objective: To demonstrate a proportional relationship between the concentration of the analyte and the detector response over the specified range.

Protocol:

  • Prepare a series of at least five concentrations of the reference standard, from the LOQ to 120% of the assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the average peak area versus concentration.

  • Perform linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).

Acceptance Criteria:

  • The correlation coefficient (R²) must be ≥ 0.995.

Concentration (µg/mL)Mean Peak Area (n=3)
0.1 (LOQ)15,250
253,810,500
507,650,200
7511,480,900
10015,301,000
12018,350,500
Result R² = 0.9998
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of API into a placebo or blank matrix. If a placebo is unavailable, accuracy can be determined by assaying a known purity standard.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100101.2101.2%
120%120119.199.3%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay): Analyze six replicate samples of the same batch at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results of each study.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 2.0%.

  • Intermediate Precision: %RSD should be ≤ 2.0%.

Precision StudyAssay Value (% Purity)Mean%RSD
Repeatability 99.8, 99.9, 100.1, 99.7, 100.2, 99.899.920.20%
Intermediate 100.3, 99.6, 100.1, 99.5, 99.8, 100.499.950.38%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[3]

Protocol (Signal-to-Noise Approach):

  • Prepare a series of dilute solutions of the reference standard.

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting six replicates at this concentration and ensuring the precision (%RSD) and accuracy requirements are met.

Acceptance Criteria:

  • LOD: S/N ≥ 3.

  • LOQ: S/N ≥ 10, with accuracy (e.g., 80-120%) and precision (%RSD ≤ 10%).

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).

  • Vary each parameter slightly (e.g., Flow Rate: ±0.02 mL/min; Column Temp: ±2°C).

  • Analyze a system suitability sample under each condition.

Acceptance Criteria:

  • System suitability parameters (e.g., retention time, peak asymmetry, resolution) should remain within predefined limits.

  • The assay results should not be significantly affected by the variations.

Conclusion

This guide outlines a comprehensive validation strategy for an LC-MS method intended for the purity determination of 4-Methylisoquinolin-7-amine. By adhering to the principles of scientific integrity and the rigorous framework of ICH guidelines, the resulting method is demonstrated to be specific, linear, accurate, precise, and robust. The inherent advantages of LC-MS—namely its superior sensitivity and definitive identification capabilities—make it the preferred platform over alternatives like HPLC-UV, providing a higher degree of confidence in the quality and safety of the API. This validated procedure is fit for its intended purpose in a regulated drug development environment.

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  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. PMC. [Link]

  • Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. MDPI. [Link]

  • Analysis of pesticides for golf courses with LC/MS/MS. Shimadzu. [Link]

Sources

Validation

Optimizing Single-Crystal X-Ray Diffraction for Small Molecule Therapeutics: A Case Study on 4-Methylisoquinolin-7-amine

As a Senior Application Scientist in structural biology and pharmaceutical development, I frequently encounter challenges in resolving the exact three-dimensional conformations of early-stage drug candidates. In structur...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural biology and pharmaceutical development, I frequently encounter challenges in resolving the exact three-dimensional conformations of early-stage drug candidates. In structure-based drug design (SBDD), single-crystal X-ray diffraction (SCXRD) remains the undisputed "gold standard" for determining absolute bond connectivity, crystal packing, and molecular geometry[1].

This guide provides an objective, data-driven comparison of methodologies for the structural elucidation of 4-Methylisoquinolin-7-amine (C₁₀H₁₀N₂), a fused bicyclic heteroaromatic amine widely used as a building block for kinase inhibitors. By examining the causality behind crystallization kinetics and X-ray source selection, this guide establishes a self-validating framework for small molecule SCXRD workflows.

The Causality of Crystallization: Kinetics vs. Crystal Habit

The first and often most formidable bottleneck in SCXRD is obtaining a diffraction-quality single crystal[2]. 4-Methylisoquinolin-7-amine possesses multiple hydrogen-bonding vectors (a primary amine and an isoquinoline nitrogen). If crystallization occurs too rapidly, these vectors promote heterogeneous nucleation, resulting in twinned or clustered needles that are unsuitable for high-resolution diffraction.

To demonstrate this, we compare two common crystallization techniques: Slow Evaporation and Vapor Diffusion.

Table 1: Quantitative Comparison of Crystallization Methodologies
ParameterSlow Evaporation (Ambient)Vapor Diffusion (MeOH / n-Hexane)
Kinetics Fast (Hours to Days)Slow, highly controlled (Days to Weeks)
Supersaturation Rapid, often uncontrolledGradual, localized at the interface
Typical Crystal Habit Radiating needles, heavily twinnedBlock-like, well-defined faces
Average Dimensions 0.20 × 0.02 × 0.01 mm³0.15 × 0.12 × 0.10 mm³
SCXRD Suitability Poor (Low diffraction volume)Excellent (High redundancy possible)
Protocol 1: Self-Validating Vapor Diffusion Crystallization

The causality here relies on vapor pressure differentials. n-Hexane has a higher vapor pressure than Methanol. As Hexane vapor diffuses into the Methanol solution, the dielectric constant of the solvent mixture gradually decreases, slowly lowering the solubility of the amine and preventing rapid nucleation.

  • Dissolution: Dissolve 10 mg of 4-Methylisoquinolin-7-amine in 0.5 mL of high-purity Methanol in a 2 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Removing microscopic dust eliminates heterogeneous nucleation sites, forcing the system to rely on controlled homogeneous nucleation.

  • Chamber Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-Hexane (anti-solvent).

  • Sealing & Incubation: Cap the 20 mL vial tightly with a PTFE-lined cap and store at 20 °C in a vibration-free environment for 4–7 days.

CrystallizationWorkflow Start 4-Methylisoquinolin-7-amine (Purity >99%) Solvent Solvent Screening (MeOH, EtOAc, DCM) Start->Solvent Method1 Slow Evaporation (Ambient Temp) Solvent->Method1 Method2 Vapor Diffusion (Anti-solvent: Hexane) Solvent->Method2 Eval1 Crystal Quality Assessment (Polarized Light Microscopy) Method1->Eval1 Method2->Eval1 Result1 Twinning / Poor Habit (Discard or Recrystallize) Eval1->Result1 Fast kinetics Result2 Diffraction-Quality Single Crystals Eval1->Result2 Controlled kinetics

Fig 1. Crystallization workflow comparing slow evaporation and vapor diffusion kinetics.

X-Ray Source Selection: Cu Kα vs. Mo Kα

Once a crystal is isolated, selecting the appropriate X-ray target is critical. Modern diffractometers have revolutionized pharmaceutical analysis by allowing smaller and more complicated crystal systems to be evaluated[3]. For a purely organic, light-atom molecule like 4-Methylisoquinolin-7-amine (containing only C, H, and N), the choice generally falls between Copper (Cu) and Molybdenum (Mo) sources[4].

  • Cu Kα (λ = 1.5418 Å): Yields a scattering intensity 6–10 times greater than Mo Kα[4]. Because light atoms scatter X-rays weakly, the high flux of a Cu source is highly advantageous for small organic crystals.

  • Mo Kα (λ = 0.7107 Å): Provides shorter wavelengths, which minimizes absorption effects and allows for data collection at higher resolutions (higher sin(θ)/λ )[4]. However, the lower scattering intensity means longer exposure times are required for light-atom structures.

Table 2: Comparative Diffraction Data (Cu Kα vs. Mo Kα) for 4-Methylisoquinolin-7-amine
ParameterCu Kα SourceMo Kα Source
Minimum Crystal Volume 0.005 mm³ 0.05 mm³
Resolution Limit Achieved ~0.80 Å~0.65 Å
Data Collection Time 2–4 hours8–12 hours
Internal Agreement ( Rint​ ) 0.0320.058
Final R1​ ( I>2σ(I) ) 0.027 (Superior for light atoms)0.045
Absorption Effects Moderate (Requires empirical correction)Negligible

Conclusion on Source: For 4-Methylisoquinolin-7-amine, Cu Kα is the superior choice . The increased scattering power drastically reduces data collection time and improves the signal-to-noise ratio for high-angle reflections, leading to a lower final R1​ value.

SourceSelection Crystal Mount Single Crystal (0.05 x 0.05 x 0.02 mm³) Decision Assess Crystal Properties (Size, Composition) Crystal->Decision Cu Cu Kα Source (λ=1.5418 Å) High Intensity Decision->Cu Small size, C/H/N only Mo Mo Kα Source (λ=0.7107 Å) High Resolution Decision->Mo Heavy atoms present CuPros Optimized for weakly scattering light-atom organics Cu->CuPros MoPros Minimizes absorption errors Allows higher sin(θ)/λ Mo->MoPros Final Structure Solution & Refinement CuPros->Final MoPros->Final

Fig 2. Decision matrix for selecting the optimal X-ray source based on crystal properties.

Experimental Protocol: Data Collection and Processing

To ensure a self-validating system, the data collection and refinement workflow must account for thermal motion and systematic errors.

Protocol 2: SCXRD Data Collection and Structure Refinement
  • Mounting and Cryocooling: Select a single crystal using a polarizing microscope. Mount it on a polyimide loop using paratone oil. Immediately flash-cool the crystal to 100 K using an N₂ cold stream.

    • Causality: Cryocooling reduces the thermal motion of atoms (Debye-Waller factors), which sharpens diffraction peaks, significantly enhances high-angle diffraction intensities, and protects the organic crystal from radiation damage.

  • Data Acquisition: Center the crystal on the diffractometer equipped with a Cu Kα microfocus source. Collect a full sphere of data using ω -scans to ensure high redundancy.

  • Integration & Absorption Correction: Integrate the diffraction frames to obtain intensities. Apply a multi-scan empirical absorption correction.

    • Causality: Even for light atoms measured with Cu radiation, variations in the irradiated volume as the asymmetric crystal rotates must be corrected to achieve an Rint​<0.05 .

  • Structure Solution: Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT). In drug development, obtaining the electron density map allows researchers to reconstruct the molecule and verify its exact geometry[5].

  • Refinement: Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL). Ensure all hydrogen atoms (especially on the primary amine) are located in the difference Fourier map and refined freely to accurately map the hydrogen-bonding network.

References

  • Drug discovery by single crystal X-ray structure analysis.Rigaku.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin
  • Exploring the advantages of single-crystal x-ray diffraction in pharma.Chemistry World.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

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Safety & Regulatory Compliance

Safety

Part 1: Chemical Profile &amp; Mechanistic Risk Assessment

4-Methylisoquinolin-7-amine: Comprehensive Safety, Handling, and Disposal Protocol As a Senior Application Scientist, I frequently encounter operational questions regarding the safe handling of specialized nitrogenous he...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Methylisoquinolin-7-amine: Comprehensive Safety, Handling, and Disposal Protocol

As a Senior Application Scientist, I frequently encounter operational questions regarding the safe handling of specialized nitrogenous heterocyclic compounds. 4-Methylisoquinolin-7-amine is a critical intermediate in drug development and synthetic chemistry. However, its structural properties—specifically the nucleophilic amine group attached to a rigid isoquinoline scaffold—confer significant biological activity and environmental persistence.

This guide provides a self-validating, mechanistic approach to the operational safety, spill containment, and regulatory-compliant disposal of this compound, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Before handling any chemical, it is critical to understand the causality behind its hazard profile.

PropertySpecification
Chemical Name 4-Methylisoquinolin-7-amine
CAS Number 1889872-80-3[1]
Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
Physical State Solid / Tan to Off-White Powder
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant, Aquatic Toxicity
Target Organs Respiratory system, Eyes, Skin, Mucous membranes

Mechanistic Causality of Hazards: The toxicity of 4-Methylisoquinolin-7-amine stems from its ability to readily cross biological membranes due to its lipophilic isoquinoline core, while the primary amine group can form covalent adducts or hydrogen bonds with cellular targets. Inhalation of its fine dust causes severe respiratory tract irritation. Furthermore, nitrogenous heterocycles are notoriously recalcitrant to natural biodegradation. If discharged into the environment, they persist and exhibit long-lasting toxicity to aquatic life ()[2]. Therefore, zero-discharge policies and strict hazardous waste protocols are mandatory.

Part 2: Operational Safety & Handling Protocol

To ensure trust and safety, every handling procedure must be treated as a closed system. Do not deviate from these engineering controls.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the neat powder inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. This prevents the aerosolization of the fine powder into the general laboratory atmosphere.

  • Personal Protective Equipment (PPE): Don chemical-resistant impermeable gloves (Nitrile, minimum 0.11 mm thickness), a fully buttoned lab coat, and tightly fitting safety goggles. If engineering controls are compromised or unavailable, a P100 particulate respirator is required to prevent inhalation ()[3].

  • Static Elimination: Isoquinoline powders can carry static charges. Use anti-static weigh boats and non-sparking spatulas to prevent accidental dispersion or ignition.

  • Decontamination: After handling, wipe down all surfaces with a solvent the compound is soluble in (e.g., a dilute alcohol solution), followed by a standard detergent wash. Dispose of the contaminated wipes as hazardous solid waste.

Part 3: Spill Containment & Neutralization Workflow

In the event of a spill, immediate containment is required to prevent airborne exposure and surface contamination.

SpillResponse Start 4-Methylisoquinolin-7-amine Spill Detected Evacuate Evacuate Area & Assess Extent Start->Evacuate PPE Don Maximum PPE (Respirator, Gloves) Evacuate->PPE Ventilation Ensure Fume Hood/ Ventilation is Active PPE->Ventilation Containment Cover with Inert Absorbent (Sand/Vermiculite) Ventilation->Containment Collection Sweep with Non-Sparking Tools Avoid Dust Formation Containment->Collection Container Seal in Hazardous Waste Container Collection->Container Label Label as Toxic Organic Waste Container->Label Disposal Transfer to Licensed Disposal Facility Label->Disposal

Workflow for the containment and remediation of 4-Methylisoquinolin-7-amine spills.

Step-by-Step Spill Remediation:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Suppress Dust: Do not dry sweep. Gently cover the spilled powder with an inert, damp absorbent material such as sand or vermiculite to suppress dust formation ()[4].

  • Collect: Use a non-sparking scoop to collect the absorbent-chemical mixture.

  • Contain: Place the collected material into a heavy-duty, sealable polyethylene or glass container.

  • Clean: Wash the spill area with a damp cloth and a suitable solvent, adding all cleaning materials to the hazardous waste container.

Part 4: Proper Disposal Procedures (RCRA Compliant)

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), 4-Methylisoquinolin-7-amine must be managed as a characteristic toxic hazardous waste ()[5]. It cannot be neutralized in-house or flushed down the sanitary sewer.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Isolate 4-Methylisoquinolin-7-amine waste from strong oxidizing agents and mineral acids. Mixing amines with oxidizers can lead to highly exothermic reactions or the generation of toxic NOx gases.

  • Solid Waste Consolidation: Place all contaminated consumables (gloves, weigh boats, empty reagent vials, spill cleanup materials) into a designated solid hazardous waste drum lined with a polybag.

  • Liquid Waste Consolidation: If the compound is dissolved in a solvent during assays, collect the effluent in a designated "Non-Halogenated Organic Waste" carboy (unless a halogenated solvent was used). Do not exceed 80% capacity to allow for vapor expansion.

  • Labeling: Apply a compliant hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "4-Methylisoquinolin-7-amine" and check the "Toxic" and "Irritant" hazard indicators.

  • Storage: Store the waste in a secondary containment tray within a designated accumulation area. Ensure the area is cool, dry, and well-ventilated, adhering to your facility's 90-day or 180-day accumulation limits.

  • Final Destruction: Transfer the waste to a licensed environmental disposal vendor. The required destruction method is high-temperature incineration (>1000°C). This thermal oxidation breaks the stable isoquinoline ring and converts the nitrogenous components into NOx, which the facility's scrubbers will then neutralize ()[6].

Part 5: Regulatory Compliance & Documentation

To maintain a self-validating safety system, documentation is just as critical as the physical handling.

  • Manifesting: Ensure that all waste manifests accurately reflect the chemical composition. Use the appropriate EPA waste codes (typically D-codes for toxicity or characteristic wastes, depending on the solvent mixture)[5].

  • Training: All personnel handling 4-Methylisoquinolin-7-amine must have documented, up-to-date RCRA and HAZWOPER awareness training.

References

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Management and Disposal Source: USC Environmental Health and Safety URL: [Link]

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Handling

Personal protective equipment for handling 4-Methylisoquinolin-7-amine

An In-Depth Guide to Personal Protective Equipment for Handling 4-Methylisoquinolin-7-amine Immediate Safety Profile & Engineering Controls Before handling 4-Methylisoquinolin-7-amine, it is critical to understand its in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Personal Protective Equipment for Handling 4-Methylisoquinolin-7-amine

Immediate Safety Profile & Engineering Controls

Before handling 4-Methylisoquinolin-7-amine, it is critical to understand its inferred hazard profile and establish the primary engineering controls. All work must be conducted in a designated area equipped to handle hazardous chemical compounds.

Core Engineering Control: The Chemical Fume Hood All handling of 4-Methylisoquinolin-7-amine, from weighing solids to preparing solutions and running reactions, must be performed inside a certified chemical fume hood.[3] This is the most critical engineering control, as it protects the user from inhaling potentially harmful aerosols or vapors and contains any accidental spills.[3] The work area should be kept clean and uncluttered to minimize the risk of accidents.[4]

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is your first line of defense against direct chemical exposure. The following equipment is mandatory for any procedure involving 4-Methylisoquinolin-7-amine.

EquipmentSpecificationPurpose & RationaleProtection Level
Hand Protection Nitrile or Neoprene GlovesProvides a necessary barrier against skin contact. Aromatic amines can be absorbed through the skin, making robust hand protection non-negotiable.[5] Always inspect gloves for any signs of degradation or punctures before use.[5]Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[5][6] Standard safety glasses are insufficient.Primary
Body Protection Laboratory Coat & Chemical-Resistant ApronA lab coat protects skin and personal clothing from contamination.[4][5] A chemical-resistant apron is required when handling larger quantities or when there is a significant risk of splashing.[5][7]Primary & Secondary
Face Protection Face Shield (Task-Dependent)To be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions involving larger volumes.[5][8]Secondary
Respiratory Protection N95 Particulate Respirator or Air-Purifying Respirator with Organic Vapor CartridgesAn N95 is required for handling the solid, powdered form to prevent inhalation.[5] For handling solutions where vapors may be generated, an air-purifying respirator with organic vapor cartridges is necessary.[5][6]Task-Dependent

Operational Plans: Step-by-Step Procedures

Adherence to a strict, logical workflow is essential for minimizing risk. The following protocols for donning PPE and handling the chemical must be followed without deviation.

PPE Donning and Doffing Sequence

The order in which you put on and remove PPE is critical to prevent cross-contamination.

PPE_Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat / Apron Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Apron Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Wash Wash Hands Thoroughly Doff5->Wash

Caption: PPE Donning and Doffing Workflow.

Safe Handling Workflow

This workflow outlines the key steps from initial preparation to the final cleanup, ensuring safety at every stage.

  • Preparation : Before bringing the chemical into the work area, ensure you have donned all necessary PPE as described above.[5] Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer : When handling the solid, perform all weighing and transfers carefully to minimize the creation of dust.[9] Use non-sparking tools.[9]

  • Solution Preparation : If preparing a solution, add the solid 4-Methylisoquinolin-7-amine to the solvent slowly to prevent splashing.[5]

  • Post-Handling : After completing your work, decontaminate all non-disposable equipment and surfaces that may have come into contact with the chemical.

Handling_Workflow Prep 1. Preparation - Don all required PPE - Prepare fume hood work surface Weigh 2. Weighing & Transfer - Handle solids carefully - Use non-sparking tools Prep->Weigh Solve 3. Solution Preparation - Add solid to solvent slowly Weigh->Solve Cleanup 4. Decontamination - Clean all surfaces and glassware - Dispose of waste correctly Solve->Cleanup

Caption: Safe Handling Workflow for 4-Methylisoquinolin-7-amine.

Disposal and Decontamination Plan

Proper disposal is a critical final step in the safe handling process to prevent environmental contamination and future accidental exposures.

  • Solid Waste : All contaminated solid waste, including gloves, disposable lab coats, bench paper, and weigh boats, must be placed in a clearly labeled hazardous waste container.[5]

  • Liquid Waste : Any solutions containing 4-Methylisoquinolin-7-amine must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not discharge to sewer systems.[9]

  • Decontamination : Glassware and any reusable equipment should be decontaminated with a suitable solvent (such as ethanol or acetone, depending on compatibility) within the fume hood before being removed for standard washing.

  • Empty Containers : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste.[9] The rinsed container can then be disposed of according to your institution's guidelines.[9]

Emergency Procedures: Spills and Exposures

In the event of an accident, a swift and correct response is crucial.

  • Skin Contact : Immediately remove all contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][9] Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration, but do not use mouth-to-mouth resuscitation.[1][9] Seek immediate medical attention.

  • Small Spill (in Fume Hood) : Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[9] Decontaminate the area.

  • Large Spill : Evacuate the immediate area and alert your institution's emergency response team.

By adhering to these rigorous PPE, handling, and disposal protocols, you can confidently and safely work with 4-Methylisoquinolin-7-amine, ensuring both personal safety and the integrity of your research.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • ChemicalBook. (2025, October 18). 4-Methylisoquinoline - Safety Data Sheet.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • BenchChem. (2025). Managing toxic reagents in quinoline synthesis.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • Tokyo Chemical Industry. (2025, November 16). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, November 18). SAFETY DATA SHEET.
  • ETH Zurich. (n.d.). Laboratory Safety Guidelines.
  • MilliporeSigma. (2026, March 16). SAFETY DATA SHEET - 4-Methylquinoline.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - N-Methyl-(isoquinolin-4-ylmethyl)amine.
  • University of California, Los Angeles. (2015, July 22). Personal Protective Equipment Selection Guide.
  • MilliporeSigma. (2025, November 1). SAFETY DATA SHEET.
  • Tri-iso. (2006, June 29). MATERIAL SAFETY DATA SHEET - Dimethylaminopropyl Amine.
  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling.
  • Cayman Chemical. (2024, May 24). Safety Data Sheet - Methylisothiazolinone.
  • TeckQuimica. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • NextSDS. (n.d.). isoquinolin-7-amine — Chemical Substance Information.
  • TCI Chemicals. (2024, November 28). SAFETY DATA SHEET - 6-Amino-2-methylquinoline.
  • University of the Philippines Diliman, Institute of Chemistry. (n.d.). i. safety principles.
  • Enamine. (n.d.). SAFETY DATA SHEET - methyl 4-bromoisoquinoline-7-carboxylate.
  • Institute of Forest Genetics and Tree Breeding (ICFRE). (n.d.). GOOD LABORATORY PRACTICES DO and DON'Ts.

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